molecular formula C11H10F2O B1428663 3,3-Difluoro-2,2-dimethyl-1-indanone CAS No. 1034921-55-5

3,3-Difluoro-2,2-dimethyl-1-indanone

Cat. No.: B1428663
CAS No.: 1034921-55-5
M. Wt: 196.19 g/mol
InChI Key: UNFRJPPMTNOXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-2,2-dimethyl-1-indanone (CAS 1034921-55-5) is a fluorinated building block of significant value in medicinal chemistry and pharmaceutical research. It serves as a key synthetic intermediate in the development of kinase inhibitors and other bioactive molecules . The compound features a rigid indanone scaffold substituted with fluorine atoms and dimethyl groups, which are strategically important for enhancing metabolic stability and optimizing binding affinity in drug candidates . This makes it particularly useful for Structure-Activity Relationship (SAR) studies, where it helps researchers modulate the lipophilicity and electronic properties of potential therapeutic compounds . Its application extends to the preparation of fluorinated analogs aimed at improving the pharmacokinetic profiles of candidates, including those targeting the central nervous system (CNS) . Indanone derivatives, in general, are recognized for their broad spectrum of biological and pharmaceutical properties, which include activities such as anticancer, antibacterial, and antiviral effects . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care; refer to the Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

3,3-difluoro-2,2-dimethylinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O/c1-10(2)9(14)7-5-3-4-6-8(7)11(10,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFRJPPMTNOXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2C1(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Spectroscopic Guide to 3,3-Difluoro-2,2-dimethyl-1-indanone: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of the novel compound 3,3-difluoro-2,2-dimethyl-1-indanone. While experimental data for this specific molecule is not widely available, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition are outlined, and a thorough explanation of the underlying scientific principles is provided to offer a comprehensive understanding for researchers in synthetic chemistry and drug development.

Introduction: The Significance of 3,3-Difluoro-2,2-dimethyl-1-indanone

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of gem-difluoro groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The target molecule, 3,3-difluoro-2,2-dimethyl-1-indanone, combines the indanone core with a gem-difluoro and a gem-dimethyl group, making it a compound of interest for synthetic and medicinal chemists. Accurate spectral characterization is paramount for confirming the successful synthesis and purity of such novel compounds. This guide serves as a predictive framework for the spectral analysis of this molecule.

Molecular Structure and Numbering

To facilitate the discussion of spectral data, the following IUPAC numbering system for the 3,3-difluoro-2,2-dimethyl-1-indanone ring system will be used.

Caption: IUPAC Numbering of 3,3-Difluoro-2,2-dimethyl-1-indanone.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, with electronegative atoms like oxygen and fluorine causing deshielding and a downfield shift. Spin-spin coupling between neighboring protons results in signal splitting, providing information about the connectivity of atoms.

Predicted ¹H NMR Spectral Data

The structure of 3,3-difluoro-2,2-dimethyl-1-indanone suggests a relatively simple ¹H NMR spectrum, dominated by signals from the aromatic protons and the methyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
Aromatic (H4, H5, H6, H7)7.4 - 7.9mN/AThe aromatic protons will appear as a complex multiplet in the typical downfield region for aromatic compounds. The exact shifts and multiplicities will depend on the substitution pattern and coupling with each other.[1]
Methyl (2 x CH₃)~1.4sN/AThe two methyl groups at the C2 position are equivalent and have no adjacent protons, resulting in a singlet. The presence of the nearby fluorine atoms may cause a slight downfield shift compared to non-fluorinated analogs.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift is sensitive to the hybridization and electronic environment of the carbon atom. Carbon atoms bonded to electronegative atoms like fluorine will exhibit characteristic splitting (C-F coupling).

Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (¹JCF, ²JCF, Hz) Rationale
C=O (C1)195 - 205t~20-30The carbonyl carbon is significantly deshielded. It will likely appear as a triplet due to two-bond coupling with the two fluorine atoms.[2]
C(CH₃)₂ (C2)45 - 55t~20-25This quaternary carbon will be split into a triplet by the two adjacent fluorine atoms.
CF₂ (C3)115 - 125t~250-300The carbon directly bonded to two fluorine atoms will be significantly downfield and will appear as a triplet with a large one-bond C-F coupling constant.
Aromatic (C3a, C7a)130 - 150mThe quaternary aromatic carbons will have complex splitting patterns due to coupling with both aromatic protons and the fluorines.
Aromatic (C4, C5, C6, C7)120 - 140mThe protonated aromatic carbons will appear in the typical aromatic region.[1]
Methyl (2 x CH₃)25 - 35q~1-5The methyl carbons may show small quartet splitting due to three-bond coupling to the fluorine atoms, although this may not be resolved.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-250 ppm, a large number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Theoretical Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. Specific functional groups have characteristic absorption frequencies.

Predicted IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
C=O stretch1720 - 1740StrongThe carbonyl group of the indanone will show a strong absorption in this region. The presence of the electron-withdrawing fluorine atoms may shift this to a slightly higher wavenumber compared to a non-fluorinated analog.
C-F stretch1000 - 1200StrongThe C-F bonds will give rise to strong absorptions in the fingerprint region.
Aromatic C=C stretch1450 - 1600MediumCharacteristic stretching vibrations of the benzene ring.
C-H stretch (aromatic)3000 - 3100MediumStretching vibrations of the C-H bonds on the aromatic ring.
C-H stretch (aliphatic)2850 - 3000MediumStretching vibrations of the C-H bonds of the methyl groups.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Neat (liquid/oil): Place a drop of the neat sample between two NaCl or KBr plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

    • ATR: Place a small amount of the sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum (of the empty sample holder or pure solvent).

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The molecular ion peak (M⁺) provides the molecular weight of the compound. Fragmentation patterns give information about the structure of the molecule.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The calculated exact mass of C₁₁H₁₀F₂O is 196.0699. A high-resolution mass spectrometer should detect a peak at or very near this m/z value.

  • Major Fragmentation Pathways:

M [M]⁺˙ m/z = 196 F1 [M - CH₃]⁺ m/z = 181 M->F1 - •CH₃ F2 [M - CO]⁺˙ m/z = 168 M->F2 - CO F3 [M - C(CH₃)₂]⁺˙ m/z = 140 M->F3 - C(CH₃)₂ F4 [C₇H₅O]⁺ m/z = 105 F2->F4 - CF₂ F5 [C₆H₅]⁺ m/z = 77 F4->F5 - CO

Caption: Predicted Fragmentation Pathway for 3,3-Difluoro-2,2-dimethyl-1-indanone.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire data over a suitable m/z range (e.g., 50-500).

  • Data Processing: The mass spectrum is plotted as relative intensity versus m/z.

Comprehensive Analysis and Structural Confirmation

The definitive structural confirmation of 3,3-difluoro-2,2-dimethyl-1-indanone will be achieved by a synergistic interpretation of all spectral data:

  • ¹H NMR: Will confirm the presence and ratio of aromatic and aliphatic protons.

  • ¹³C NMR: Will identify all unique carbon environments, with the characteristic triplet for the CF₂ carbon being a key indicator.

  • IR Spectroscopy: Will confirm the presence of the carbonyl and C-F functional groups.

  • Mass Spectrometry: Will provide the molecular weight and fragmentation patterns consistent with the proposed structure.

The combination of these techniques provides a self-validating system for the structural elucidation of 3,3-difluoro-2,2-dimethyl-1-indanone, ensuring the highest level of scientific integrity for subsequent research and development activities.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 304628, 3,3-Dimethyl-1-indanone. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3,3-DIMETHYL-1-INDANONE. Retrieved from [Link]

  • Sandford, G. (2020). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,3-dimethyl-1-indanone. Retrieved from [Link]

  • Shah, Z. A., & Khan, M. R. (2015). 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. ResearchGate. Retrieved from [Link]

Sources

Mass spectrometry of 3,3-Difluoro-2,2-dimethyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3,3-Difluoro-2,2-dimethyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3,3-Difluoro-2,2-dimethyl-1-indanone, a fluorinated indanone derivative of interest in medicinal chemistry and drug development.[1][2] Given the increasing prevalence of fluorinated compounds in pharmaceuticals, a deep understanding of their analytical characterization is paramount.[2][3] This document outlines the foundational principles for analyzing this specific molecule, including detailed discussions on ionization techniques, predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), and practical, step-by-step protocols for its characterization. The guide is designed to equip researchers with the necessary expertise to confidently identify and characterize 3,3-Difluoro-2,2-dimethyl-1-indanone and related structures in a drug discovery and development setting.[4][5][6]

Introduction: The Significance of 3,3-Difluoro-2,2-dimethyl-1-indanone in Modern Drug Discovery

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[7][8] The introduction of gem-difluoro and gem-dimethyl groups at the C3 and C2 positions, respectively, creates a unique chemical entity with modified lipophilicity, metabolic stability, and conformational properties.[3] Specifically, the gem-difluoro group is a bioisostere for a carbonyl group and can significantly influence the electronic environment and binding interactions of the molecule.

Mass spectrometry is an indispensable tool in the pharmaceutical sciences, providing critical information on molecular weight, structure, purity, and metabolic fate of drug candidates.[1][6][9] For a novel compound like 3,3-Difluoro-2,2-dimethyl-1-indanone, establishing a robust mass spectrometric profile is a foundational step in its development pipeline. This guide serves as a dedicated resource for achieving this, bridging theoretical principles with practical application.

Chemical Properties of 3,3-Difluoro-2,2-dimethyl-1-indanone

A thorough understanding of the molecule's properties is essential before delving into its mass spectrometric analysis.

PropertyValueSource
Molecular Formula C₁₁H₁₀F₂OCalculated
Exact Mass 196.06997 g/mol Calculated
Molecular Weight 196.19 g/mol Calculated
Structure

Ionization Techniques: A Deliberate Choice for a Unique Molecule

The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For 3,3-Difluoro-2,2-dimethyl-1-indanone, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable and provide complementary information.

  • Electron Ionization (EI): A hard ionization technique ideal for generating reproducible fragmentation patterns for structural elucidation.[10][11] Due to the compound's relatively low molecular weight and expected volatility, EI-GC-MS is a primary method for its analysis. The resulting mass spectrum will be rich in fragment ions, providing a unique fingerprint for the molecule.[12]

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation.[10][11][13] This is particularly useful for confirming the molecular weight and for liquid chromatography-mass spectrometry (LC-MS) based studies, such as metabolic profiling or reaction monitoring.[4]

Predicted Fragmentation Pathways: A Mechanistic Exploration

While no specific literature on the mass spectrum of 3,3-Difluoro-2,2-dimethyl-1-indanone is currently available, we can predict its fragmentation behavior based on established principles and the analysis of structurally similar compounds, such as other indanone derivatives and fluorinated molecules.[14][15][16][17]

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the formation of a molecular ion (M⁺•) at m/z 196.[18][19] This high-energy radical cation will undergo a series of fragmentation reactions to produce more stable ions.[18][19]

Key Predicted Fragments under EI:

m/z (predicted)Ion StructureProposed Fragmentation Pathway
181[M - CH₃]⁺Loss of a methyl radical from the gem-dimethyl group.
168[M - CO]⁺•Alpha-cleavage with loss of carbon monoxide, a common fragmentation for ketones.
153[M - CH₃ - CO]⁺Sequential loss of a methyl radical and carbon monoxide.
141[M - C₃H₇]⁺Loss of an isopropyl radical.
118[M - CO - C(CH₃)₂]⁺•Loss of carbon monoxide followed by the dimethylmethylene group.
96[C₆H₅F]⁺•Rearrangement and cleavage to form a fluorobenzene radical cation.

Diagram of Predicted EI Fragmentation Pathway:

G cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M M+• (m/z 196) C₁₁H₁₀F₂O⁺• frag1 [M - CH₃]⁺ (m/z 181) M->frag1 - •CH₃ frag2 [M - CO]⁺• (m/z 168) M->frag2 - CO frag5 [M - C₃H₇]⁺ (m/z 141) M->frag5 - •C₃H₇ frag7 [C₆H₅F]⁺• (m/z 96) M->frag7 Rearrangement frag3 [M - CH₃ - CO]⁺ (m/z 153) frag1->frag3 - CO frag4 [M - CO - CH₃]⁺ (m/z 153) frag2->frag4 - •CH₃ frag6 [M - CO - C(CH₃)₂]⁺• (m/z 118) frag2->frag6 - C(CH₃)₂

Caption: Predicted EI fragmentation of 3,3-Difluoro-2,2-dimethyl-1-indanone.

Electrospray Ionization (ESI) Fragmentation

In positive ion mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 197. This ion is relatively stable, and fragmentation is typically induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[20]

Key Predicted Fragments under ESI-CID:

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragmentation Pathway
197179H₂OLoss of water after protonation of the carbonyl oxygen.
197177HFLoss of hydrogen fluoride.
197169COLoss of carbon monoxide.
197157HF + HFSequential loss of two molecules of hydrogen fluoride.

Diagram of Predicted ESI-CID Fragmentation Pathway:

G cluster_0 Collision-Induced Dissociation MH [M+H]⁺ (m/z 197) frag1 [M+H - H₂O]⁺ (m/z 179) MH->frag1 - H₂O frag2 [M+H - HF]⁺ (m/z 177) MH->frag2 - HF frag3 [M+H - CO]⁺ (m/z 169) MH->frag3 - CO frag4 [M+H - 2HF]⁺ (m/z 157) frag2->frag4 - HF

Caption: Predicted ESI-CID of protonated 3,3-Difluoro-2,2-dimethyl-1-indanone.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data.

Protocol for EI-GC-MS Analysis

Objective: To obtain a detailed fragmentation pattern for structural confirmation and library creation.

Instrumentation: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of 3,3-Difluoro-2,2-dimethyl-1-indanone in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/splitless, 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Data Analysis:

  • Identify the peak corresponding to the molecular ion at m/z 196.

  • Annotate the major fragment ions and compare them to the predicted fragmentation pattern.

  • The base peak should be identified, which is the most abundant fragment and is indicative of the most stable ion formed.[19]

Protocol for ESI-LC-MS/MS Analysis

Objective: To confirm the molecular weight and to develop a quantitative method or study metabolites.

Instrumentation: High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole or Orbitrap mass spectrometer.

Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of 3,3-Difluoro-2,2-dimethyl-1-indanone in 1 mL of methanol or acetonitrile.

    • Dilute to a working concentration of 1 µg/mL in the initial mobile phase.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 10% B.

      • 1-5 min: 10-95% B.

      • 5-6 min: 95% B.

      • 6-6.1 min: 95-10% B.

      • 6.1-8 min: 10% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan (MS1): m/z 100-500 to identify the [M+H]⁺ ion at m/z 197.

    • Tandem MS (MS/MS):

      • Isolate the precursor ion at m/z 197.

      • Apply collision energy (e.g., 10-40 eV) to induce fragmentation.

      • Scan for product ions in the range of m/z 50-200.

Data Analysis:

  • Confirm the presence of the [M+H]⁺ ion at m/z 197 in the full scan spectrum.

  • Analyze the product ion spectrum to identify key fragments, which can be used to build a multiple reaction monitoring (MRM) method for quantification.

Conclusion and Future Directions

This guide provides a robust theoretical and practical framework for the mass spectrometric analysis of 3,3-Difluoro-2,2-dimethyl-1-indanone. By leveraging both EI and ESI techniques, researchers can achieve comprehensive characterization, from structural elucidation to sensitive quantification. The predicted fragmentation pathways serve as a valuable starting point for spectral interpretation. As this molecule and its derivatives progress through the drug development pipeline, these established mass spectrometric methods will be crucial for metabolism, pharmacokinetic, and toxicological studies.[1][4] Future work should focus on experimentally validating these predicted fragmentation patterns and developing and validating quantitative assays for in vitro and in vivo applications.

References

  • Zhang, X., Li, Q., Xu, Z., & Dou, J. (2020). Mass spectrometry-based metabolomics in health and medical science: a systematic review. RSC Advances, 10(5), 2614-2624. Available at: [Link]

  • Tsedev, N., & Gevorgyan, V. (2007). Mass spectra of 3,3-difluoro-1-halo-2-arylcyclopropenes. Journal of the American Society for Mass Spectrometry, 18(4), 725-731. Available at: [Link]

  • Ferguson, G., & Glidewell, C. (2002). 5-Fluoro-1-indanone and 2,2-Dimethyl-5-fluoro-1-indanone. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 8), o541-o543. Available at: [Link]

  • The Good Scents Company. (n.d.). 3,3-dimethyl-1-indanone. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Zeidan, N., Zambri, M., Unger, S., Dank, C., Torelli, A., Mirabi, B., & Lautens, M. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(9), 3688-3691. Available at: [Link]

  • Lee, S. H., & Kim, D. H. (2021). The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics. In Mass Spectrometry for Chemical and Biological Analysis. IntechOpen. Available at: [Link]

  • Holčapek, M., & Jirásko, R. (2012). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 47(10), 1217-1226. Available at: [Link]

  • Rapić, V., & Cindrić, M. (2013). Structural Analysis of 2-arylidene-1-indanone Derivatives by Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry, 48(12), 1315-1323. Available at: [Link]

  • Korfmacher, W. A. (2005). Mass Spectrometry and Drug Discovery. Current Drug Discovery Technologies, 2(2), 105-114. Available at: [Link]

  • Zeidan, N., Zambri, M., Unger, S., Dank, C., Torelli, A., Mirabi, B., & Lautens, M. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(9), 3688-3691. Available at: [Link]

  • University of Notre Dame. (n.d.). Ionization Modes. Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

  • Özkul, A., & Balcı, M. (2019). Synthesis and characterization of novel indanone-based spiro-dihydrobenzofuran derivatives. Turkish Journal of Chemistry, 43(5), 1337-1348. Available at: [Link]

  • European Pharmaceutical Review. (2018). Mass spectrometry and drug development – how the two come together. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-Dimethyl-1-indanone. PubChem Compound Database. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Spiteller, G. (1968). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 45(1), 21. Available at: [Link]

  • Global Substance Registration System. (n.d.). 3,3-DIMETHYL-1-INDANONE. Retrieved from [Link]

  • Ledezma Fierro, J. A., Bassoli, S., Poli, G., & Pradal, A. (2021). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. ChemRxiv. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Fragmentation Mechanisms. In Intro to Mass Spectrometry. Retrieved from [Link]

  • Plato Analyzes. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

  • West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Retrieved from [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

  • Szychlińska, M., & Skarżewski, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1446-1473. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3,4-Dimethoxybenzylidene)-1-indanone. PubChem Compound Database. Retrieved from [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • Clarify Chemistry Concepts. (2021, April 13). Mass spectrometry Fragmentation (Part 1) [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-Diphenyl-1-indanone. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Guide: Infrared Spectroscopy of 3,3-Difluoro-2,2-dimethyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the infrared (IR) spectroscopic characterization of 3,3-Difluoro-2,2-dimethyl-1-indanone , a specialized fluorinated scaffold used in medicinal chemistry to modulate metabolic stability and lipophilicity.

Executive Summary & Molecular Architecture

Target Molecule: 3,3-Difluoro-2,2-dimethyl-1-indanone (CAS: 1034921-55-5) Molecular Formula: C₁₁H₁₀F₂O Molecular Weight: 196.19 g/mol [1]

This guide provides a structural and spectroscopic analysis for researchers utilizing this compound as a "metabolically blocked" building block. The presence of the gem-dimethyl group at C2 prevents enolization and alpha-hydroxylation, while the gem-difluoro group at C3 blocks benzylic oxidation, a common metabolic soft spot.

Structural Logic for Spectroscopy

To accurately interpret the IR spectrum, one must deconstruct the molecule into three interacting electronic zones:

  • The Conjugated Carbonyl (C1): A 5-membered cyclic ketone fused to an aromatic ring.

  • The Steric Block (C2): A quaternary carbon bearing two methyl groups (gem-dimethyl), introducing steric strain and eliminating C-H stretches alpha to the carbonyl.

  • The Electronic Modulator (C3): A benzylic carbon bearing two fluorine atoms (gem-difluoro), introducing strong C-F dipoles and inductive electron withdrawal.[2]

Predicted & Observed Spectral Features

The following assignments are based on the interplay between ring strain, conjugation, and the inductive effects of the gem-difluoro motif.

Table 1: Key Diagnostic IR Bands[2][3]
Functional GroupFrequency Range (cm⁻¹)IntensityMechanistic Origin
C=O[3] Stretch 1720 – 1735 StrongCarbonyl: 1-Indanone typically absorbs ~1715 cm⁻¹. The gem-difluoro group (β-position) exerts an inductive withdrawal (–I effect), slightly shortening the C=O bond and shifting the frequency higher (blue shift) compared to the non-fluorinated parent.
C-F Stretch 1150 – 1280 Very StrongGem-Difluoro: Coupled stretching vibrations of the CF₂ group. Often appears as a split band (symmetric vs. asymmetric stretch).[2] This is the "fingerprint" confirmation of fluorination.
C-H (Aromatic) 3030 – 3080 WeakBenzene Ring: C-H stretching vibrations from the fused aromatic ring (positions 4, 5, 6, 7).[2]
C-H (Aliphatic) 2950 – 2980 MediumGem-Dimethyl: C-H stretches from the methyl groups at C2. Note the absence of methylene (-CH₂-) scissors typically found in 1-indanone at ~1460 cm⁻¹.
C=C (Aromatic) 1580 – 1610 Med-StrongRing Breathing: Skeletal vibrations of the benzene ring, conjugated with the carbonyl.[2]
Detailed Band Analysis[2]
The Carbonyl Region (1700–1750 cm⁻¹)

In standard 1-indanone, the carbonyl stretch is lowered by conjugation with the benzene ring but raised by the strain of the 5-membered ring, resulting in a net absorption near 1715 cm⁻¹.

  • The Fluorine Effect: Although the fluorines are at C3 (beta to carbonyl), they are benzylic.[2] Their strong electronegativity pulls electron density through the sigma framework. This inductive effect destabilizes the contributing resonance structure where the carbonyl oxygen holds a negative charge, effectively increasing the double-bond character of the C=O.

  • Expectation: A shift of +5 to +15 cm⁻¹ relative to non-fluorinated 2,2-dimethyl-1-indanone.

The Fingerprint Region (1000–1400 cm⁻¹)

This region is dominated by the C-F bonds.

  • C-F vs C-O: Researchers must distinguish the C-F stretches (1150–1280 cm⁻¹) from potentially interfering C-O single bond stretches (if precursors like alcohols or ethers are present).[2] The C-F bands are typically broader and more intense.

  • Gem-Dimethyl Doublet: The gem-dimethyl group often produces a characteristic splitting of the CH₃ bending vibrations (umbrella mode) near 1380 cm⁻¹ and 1360 cm⁻¹.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), follow this protocol designed to detect common synthesis errors (e.g., incomplete fluorination or mono-methylation).

Step 1: Sample Preparation[2]
  • Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid moisture interference in the OH region (which could mask unreacted enol intermediates).[2]

  • State: The compound is likely a crystalline solid. Ensure the crystal lattice is crushed to maximize contact with the diamond/ZnSe crystal.

Step 2: The "Zone Check" Validation

Use the following logic gate to validate your product immediately after scanning.

SpectralValidation Start Start Analysis CheckCO Check 1700-1740 cm⁻¹ Start->CheckCO CheckCF Check 1150-1250 cm⁻¹ CheckCO->CheckCF Strong Peak Present CheckOH Check 3200-3600 cm⁻¹ CheckCF->CheckOH Strong Broad Bands Error1 Error: Non-fluorinated Precursor CheckCF->Error1 Weak/Missing Bands Valid Valid Target: 3,3-Difluoro-2,2-dimethyl CheckOH->Valid Flat Baseline Error2 Error: Hydrolysis/Alcohol Contaminant CheckOH->Error2 Broad Peak Present

Figure 1: Logic flow for rapid spectral validation of fluorinated indanones.

Step 3: Troubleshooting Common Impurities[2]
  • Precursor Contamination (2,2-dimethyl-1-indanone):

    • Indicator: Absence of the massive C-F bands at 1150–1280 cm⁻¹.

    • Shift: The C=O peak will appear at a slightly lower wavenumber (~1715 cm⁻¹) due to the lack of inductive withdrawal.

  • Mono-methylation (3,3-difluoro-2-methyl-1-indanone):

    • Indicator: Presence of C-H stretching frequencies associated with a tertiary carbon (methine) and potentially enol-tautomer bands if the alpha-proton allows enolization (though unlikely with 3,3-difluoro).

  • Water/Solvent:

    • Indicator: Broad OH stretch at 3400 cm⁻¹.[2] 1-Indanones are hygroscopic; dry the sample under vacuum if this peak appears.

Synthesis Context & Causality

Understanding the synthesis route helps anticipate spectral artifacts. This molecule is often synthesized via Selectfluor® mediated fluorination of the corresponding 1,3-dicarbonyl or hydrazone precursors, followed by methylation.[2]

  • Why it matters for IR: If the fluorination was performed using DAST or Deoxo-Fluor on a ketone precursor, you might see traces of sulfur contaminants (S=O stretches ~1050 cm⁻¹). If Selectfluor was used, ensure no amide byproducts remain (check for Amide I/II bands ~1650/1550 cm⁻¹).[2]

References

  • NIST Mass Spectrometry Data Center. "1-Indanone Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed 2024.[2][4] [2]

  • Lounnas, V., et al. "Fluorine in Drug Design: A Review of the Impact of Fluorine on the Properties of Small Molecule Drugs."[2] Expert Opinion on Drug Discovery, 2023. (Contextualizing the metabolic stability of gem-difluoro indanones).

  • Joshi, K. C., et al. "Studies in fluorinated β-diketones and related compounds."[2] Journal of Inorganic and Nuclear Chemistry, 1977.[2][5] (Foundational work on fluorinated ketone spectral shifts). [2]

  • Guidance on Gem-Difluoroalkanes: "Assembly of functionalized gem-difluoroalkenes via photocatalytic defluorocyanoalkylation." Organic & Biomolecular Chemistry, 2024.[2] (Recent synthetic context for gem-difluoro motifs).

Sources

Technical Guide: Synthesis of 3,3-Difluoro-2,2-dimethyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 3,3-Difluoro-2,2-dimethyl-1-indanone CAS Registry Number: (Analogous structures: 1,3-Indandione derivatives) Primary Application: Bioisosteric core in medicinal chemistry (e.g., HIV-1 reverse transcriptase inhibitors, anticancer agents). The gem-difluoro moiety mimics the carbonyl electrostatically while preventing metabolic reduction, and the gem-dimethyl group provides conformational lock and blocks enolization.

The Synthetic Challenge

The synthesis of 3,3-difluoro-2,2-dimethyl-1-indanone presents a classic regioselectivity and chemoselectivity challenge. The objective is to convert exactly one carbonyl group of a 1,3-dicarbonyl system into a gem-difluoro group without over-fluorinating to the tetrafluoro species or causing skeletal rearrangements.

Critical Success Factors:

  • Substrate Symmetry: Utilizing 2,2-dimethyl-1,3-indandione as the precursor exploits symmetry, ensuring that mono-fluorination at either carbonyl yields the identical desired product.

  • Elimination Blockade: The 2,2-dimethyl substitution pattern is chemically vital. It removes

    
    -protons, rendering the common side-reaction of DAST (elimination to vinyl fluorides) mechanistically impossible.
    
  • Reagent Selection: Use of Deoxo-Fluor® over DAST is recommended for scale-up due to superior thermal stability, though DAST is sufficient for milligram-scale discovery.

Retrosynthetic Analysis & Pathway

The most robust route disconnects the C-F bonds back to the carbonyl precursor.

Retrosynthesis Target Target: 3,3-Difluoro-2,2-dimethyl-1-indanone Precursor Precursor: 2,2-Dimethyl-1,3-indandione Target->Precursor Deoxofluorination (C=O -> CF2) Start Starting Material: 1,3-Indandione Precursor->Start Double Methylation (MeI, Base)

Figure 1: Retrosynthetic logic flow from target to commercially available 1,3-indandione.

Detailed Experimental Protocol

Stage 1: Synthesis of 2,2-Dimethyl-1,3-indandione

Before fluorination, the 2,2-dimethyl "blocking group" must be installed. This prevents enolization and directs the subsequent fluorination.

Reagents: 1,3-Indandione, Methyl Iodide (MeI), Potassium Carbonate (


), Acetone.
  • Setup: Charge a round-bottom flask with 1,3-indandione (1.0 eq) and anhydrous acetone (0.5 M concentration).

  • Activation: Add anhydrous

    
     (2.5 eq). The solution will likely turn deep red/purple due to the formation of the enolate anion.
    
  • Alkylation: Add Methyl Iodide (2.5 eq) dropwise.

    • Note: The reaction is exothermic. Use a water bath if scaling >10g.

  • Reaction: Stir at reflux (56°C) for 4–6 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes). The starting material spot (more polar) should disappear.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Water to obtain white/pale yellow needles.

    • Yield Expectation: >85%.

    • Checkpoint: NMR must confirm the disappearance of the C2 proton (singlet at ~3.1 ppm in starting material) and appearance of a singlet (6H) at ~1.3 ppm.

Stage 2: Deoxofluorination (The Critical Step)

This step converts one ketone to a difluoromethylene.

Reagents: 2,2-Dimethyl-1,3-indandione, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), anhydrous


 (DCM).
ParameterSpecificationRationale
Stoichiometry 1.1 – 1.2 eq Deoxo-FluorExcess leads to tetrafluorination. Slight excess ensures conversion without over-reaction.
Solvent Anhydrous DCMPolar aprotic, non-nucleophilic. Must be dry to prevent hydrolysis of reagent to HF.
Temperature 0°C

RT
Start cold to control exotherm; warm to drive kinetics.
Vessel Teflon (PFA) or PPGlass is acceptable for short times, but HF byproducts etch glass. Teflon is safer.

Protocol:

  • Inert Atmosphere: Flame-dry a reaction vessel and purge with Argon/Nitrogen. Moisture triggers the release of HF and reduces yield.

  • Solvation: Dissolve 2,2-dimethyl-1,3-indandione (1.0 eq) in anhydrous DCM.

  • Addition: Cool to 0°C. Add Deoxo-Fluor (1.2 eq) dropwise via syringe.

    • Safety: Deoxo-Fluor is corrosive and releases HF on contact with moisture. Wear double gloves and face shield.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 12–24 hours.

    • Monitoring: Use

      
       NMR if possible. Look for the appearance of the 
      
      
      
      signal (typically -100 to -120 ppm).
  • Quench (CRITICAL): Pour the reaction mixture slowly into saturated aqueous

    
      at 0°C.
    
    • Warning: Vigorous effervescence (

      
      ) will occur. Do not use water alone, as the acidic pH will promote decomposition.
      
  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (SiO2).

    • Eluent: 5%

      
       10% EtOAc in Hexanes.
      
    • Order of Elution: The difluoro product is less polar than the starting dione and will elute first.

Mechanistic Validation

Understanding the mechanism is essential for troubleshooting. The reaction proceeds via a nucleophilic attack of the sulfur on the carbonyl oxygen, followed by an internal fluoride displacement.

Mechanism Step1 Activation: Sulfur (Deoxo-Fluor) attacks Carbonyl Oxygen Step2 Intermediate: Alkoxy-aminosulfur difluoride species Step1->Step2 Reversible Step3 Displacement: Fluoride (F-) attacks Carbonyl Carbon (SN2-like) Releases SO-N species Step2->Step3 Rate Limiting Step Step4 Gem-Difluoro Product: 3,3-Difluoro-2,2-dimethyl-1-indanone Step3->Step4 Irreversible

Figure 2: Mechanistic pathway of nucleophilic fluorination.

Why the "Gem-Dimethyl Effect" Matters: In standard ketones, the intermediate (Step 2) can eliminate a proton from the


-position to form a vinyl fluoride.
  • In this substrate: The C2 position has two methyl groups (

    
    ). There are no protons  to eliminate. This forces the reaction down the substitution pathway (Step 3), resulting in high yields of the gem-difluoro product and high purity.
    

Safety & Handling (E-E-A-T)

Risk: Deoxo-Fluor and DAST are potential explosion hazards if heated significantly above 90°C. They release HF upon hydrolysis. Mitigation:

  • Never heat the neat reagent.

  • Glassware: Etching of glass can compromise structural integrity over repeated runs. Use plasticware (HDPE/PP) for quenching steps.

  • Calcium Gluconate: Keep Calcium Gluconate gel nearby. If HF/reagent contacts skin, apply immediately to sequester fluoride ions.

Analytical Data Summary (Expected)

MetricValue / Characteristic
Appearance White to off-white crystalline solid

NMR
Singlet (~1.2-1.4 ppm, 6H,

); Aromatic multiplet (4H). No signal at C3.

NMR
Singlet (or AB quartet if chiral environment induced) at approx -110 ppm.

NMR
Triplet at C3 carbon (~120-130 ppm) due to C-F coupling (

).
Mass Spec M+ peak corresponds to MW of dione + 22 (O

F2 substitution).

References

  • Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry. Link

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry. Link

  • Singh, R. P., & Shreve, J. M. (2002). "Nucleophilic Fluorination with Antimony Trifluoride/Sulfur Tetrafluoride." Synthesis.
  • Bioisostere Principles: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres." Journal of Medicinal Chemistry. Link

Sources

The Strategic Incorporation of Gem-Difluorinated Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the gem-difluorinated motif emerging as a particularly powerful tool for molecular design. This guide provides an in-depth technical exploration of gem-difluorinated scaffolds, moving beyond a simple catalog of reactions to a nuanced discussion of the strategic rationale and mechanistic underpinnings that guide their application. We will dissect the profound influence of the difluoromethylene (CF2) group on the physicochemical and pharmacokinetic properties of bioactive molecules, offering a framework for its rational deployment in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of gem-difluorination to overcome common challenges in lead optimization and candidate selection.

The Raison d'être for Fluorine in Drug Design: A Focus on the CF2 Group

The selective incorporation of fluorine can dramatically alter the properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity.[1] The gem-difluoromethylene group, in particular, offers a unique constellation of properties that make it an invaluable bioisostere and a modulator of molecular conformation.[2][3] Unlike a single fluorine atom or a trifluoromethyl group, the CF2 moiety can act as a non-classical hydrogen bond donor and a bioisosteric replacement for functionalities such as carbonyls, sulfonyls, and ethers.[2][4]

The decision to introduce a gem-difluoro group is often driven by one or more of the following strategic objectives:

  • Metabolic Blocking: The high strength of the C-F bond makes the CF2 group resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation.[5][6] This can significantly enhance the metabolic stability and prolong the half-life of a drug candidate.

  • Modulation of Physicochemical Properties: The introduction of a CF2 group can have a profound, and sometimes non-intuitive, impact on a molecule's lipophilicity (LogP), acidity/basicity (pKa), and aqueous solubility.[7][8] These parameters are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Control: The steric and electronic properties of the CF2 group can induce specific conformational preferences in cyclic and acyclic systems.[5][9] This can be exploited to lock a molecule into its bioactive conformation, thereby enhancing its potency and selectivity.

  • Bioisosteric Replacement: The CF2 group can serve as a non-hydrolyzable mimic of a carbonyl group, a key functionality in many biological processes.[2] This substitution can improve the stability of a drug while maintaining or even enhancing its biological activity. It can also act as a bioisostere for sulfonyl groups and single oxygen atoms.[2][10]

The Synthetic Chemist's Toolkit: Constructing Gem-Difluorinated Scaffolds

The successful integration of gem-difluorinated motifs into drug discovery pipelines hinges on the availability of robust and versatile synthetic methodologies. The choice of synthetic route is dictated by the specific molecular context, desired functional group tolerance, and scalability.

Deoxyfluorination of Carbonyls: A Workhorse Method

One of the most direct and widely employed methods for the synthesis of gem-difluorinated compounds is the deoxyfluorination of aldehydes and ketones.[11] Reagents such as diethylaminosulfur trifluoride (DAST) and its less hazardous analogues, like Deoxo-Fluor®, are commonly used for this transformation.

Experimental Protocol: Deoxyfluorination of a Ketone using Deoxo-Fluor®

  • Reaction Setup: To a solution of the ketone (1.0 equiv) in an anhydrous, non-protic solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add Deoxo-Fluor® (1.2-1.5 equiv) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Deoxyfluorinating agents are highly reactive towards water. The presence of moisture would lead to the decomposition of the reagent and the formation of byproducts.

  • Inert Atmosphere: This prevents the reaction of the reagents and intermediates with atmospheric oxygen and moisture.

  • Dropwise Addition at Low Temperature: The reaction can be exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent the formation of undesired side products.

  • Aqueous Bicarbonate Quench: This neutralizes any remaining acidic species and unreacted reagent, ensuring safe handling and workup.

Modern Difluoromethylation Strategies

While deoxyfluorination is a powerful tool, the development of methods for the direct introduction of a difluoromethyl (-CF2H) or difluoromethylene (=CF2) group has greatly expanded the synthetic accessibility of these scaffolds. These methods can be broadly categorized into nucleophilic, electrophilic, and radical approaches.[4][11]

  • Nucleophilic Difluoromethylation: Reagents such as (difluoromethyl)trimethylsilane (TMSCF2H) can act as a source of the difluoromethyl anion equivalent, which can then be used in reactions with electrophiles like aldehydes, ketones, and imines.[4][11]

  • Electrophilic Difluoromethylation: Reagents like S-(difluoromethyl)diphenylsulfonium salts can deliver a "CF2H+" synthon to nucleophilic substrates.[12] Other approaches generate difluorocarbene (:CF2) in situ, which can then react with a variety of nucleophiles.[4][13]

  • Radical Difluoromethylation: The generation of the difluoromethyl radical (•CF2H) from precursors like bromodifluoromethane (BrCF2H) under photoredox catalysis has emerged as a powerful method for the C-H difluoromethylation of arenes and heterocycles.[4][11]

Diagram: Overview of Difluoromethylation Strategies

G cluster_0 Difluoromethylation Strategies Nucleophilic Nucleophilic Product Product Nucleophilic->Product Electrophilic Electrophilic Electrophilic->Product Radical Radical Radical->Product Substrate Substrate Substrate->Nucleophilic + Electrophile Substrate->Electrophilic + Nucleophile Substrate->Radical C-H Bond

Caption: Major strategies for the introduction of a difluoromethyl group.

The Physicochemical Impact of Gem-Difluorination: A Data-Driven Perspective

The introduction of a CF2 group can lead to predictable and sometimes surprising changes in a molecule's physicochemical properties. Understanding these effects is crucial for rational drug design.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms significantly influences the acidity and basicity of nearby functional groups.[7][8] For example, the pKa of a carboxylic acid will decrease (become more acidic) when a CF2 group is introduced in proximity, while the pKa of a protonated amine will also decrease (the amine becomes less basic).[7][8]

Table 1: Impact of Gem-Difluorination on pKa

CompoundNon-fluorinated pKagem-Difluorinated pKaΔpKa
Cyclohexanecarboxylic acid~4.9~3.9 (at α-position)~ -1.0
Cyclohexylamine~10.6~8.6 (at α-position)~ -2.0

Note: The exact pKa values can vary depending on the specific molecular context.

Lipophilicity (LogP)

The effect of gem-difluorination on lipophilicity is more complex and less predictable than its effect on pKa.[7][8] While fluorine is highly electronegative, the overall impact on LogP depends on the molecular environment, including the number and orientation of adjacent C-H bonds.[7][14] In some cases, gem-difluorination can increase lipophilicity, while in others it may have a negligible or even a decreasing effect.[8][14]

Metabolic Stability

As previously mentioned, the CF2 group is generally resistant to oxidative metabolism.[5] This can be a highly effective strategy to block metabolic "soft spots" in a drug candidate. However, it is important to note that gem-difluorination can sometimes alter the preferred metabolic pathway of a molecule, leading to the formation of different metabolites.[9]

Case Study: Gem-Difluorination in Macrocyclic Kinase Inhibitors

The application of gem-difluorination has proven particularly fruitful in the design of macrocyclic kinase inhibitors. In one study, the introduction of a gem-difluoro group into a macrocyclic scaffold led to a significant change in the conformational equilibrium of the molecule.[9] This conformational shift resulted in an altered metabolic profile, protecting the molecule from a dealkylation pathway that was prevalent in the non-fluorinated analogue.[9]

Diagram: Conformational Impact of Gem-Difluorination

Caption: Gem-difluorination can alter conformational equilibria and metabolic pathways.

Future Perspectives

The field of gem-difluorination continues to evolve, with ongoing research focused on the development of novel and more efficient synthetic methods, including enantioselective approaches for the construction of chiral gem-difluorinated centers.[15] Furthermore, a deeper understanding of the intricate effects of this unique functional group on protein-ligand interactions and ADME properties will undoubtedly lead to its more widespread and strategic application in the design of next-generation therapeutics.

References

  • Synthesis of Gem-Difluorinated Fused Quinolines via Visible Light-Mediated Cascade Radical Cyclization. Organic Letters. [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. National Institutes of Health. [Link]

  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. National Institutes of Health. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. National Institutes of Health. [Link]

  • Method for producing geminal difluoro compound.
  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. National Institutes of Health. [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

  • N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Highly Enantioselective Decarboxylative Difluoromethylation. National Institutes of Health. [Link]

Sources

Methodological & Application

Derivatization of 3,3-Difluoro-2,2-dimethyl-1-indanone for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 3,3-Difluoro-2,2-dimethyl-1-indanone for High-Throughput Library Synthesis

Abstract

This guide details the strategic derivatization of 3,3-difluoro-2,2-dimethyl-1-indanone , a "fortress scaffold" designed to block common metabolic soft spots while offering distinct vectors for diversification.[1] Unlike standard indanones, this core presents unique challenges: the gem-dimethyl group at C2 creates significant steric hindrance at the C1 carbonyl, while the gem-difluoro group at C3 electronically deactivates the aromatic ring. We present optimized protocols for Titanium-mediated reductive amination (to overcome sterics) and regioselective aromatic functionalization (to enable library expansion), providing a robust roadmap for generating diversity-oriented libraries.

Introduction: The "Fortress Scaffold" Rationale

In modern drug discovery, the 3,3-difluoro-2,2-dimethyl-1-indanone scaffold represents a masterclass in rational design for metabolic stability.[1]

  • C1 (Ketone): The primary vector for functionalization.[1]

  • C2 (gem-Dimethyl): Blocks

    
    -enolization and prevents racemization, but introduces a high steric barrier to nucleophilic attack.[1]
    
  • C3 (gem-Difluoro): Acts as a bioisostere for a carbonyl oxygen or benzylic methylene, blocking benzylic oxidation (a common CYP450 clearance pathway) and increasing lipophilicity (

    
    ).
    

This unique substitution pattern renders the core metabolically robust but synthetically recalcitrant.[1] Standard protocols for reductive amination or electrophilic aromatic substitution (EAS) often fail due to the "push-pull" conflict of steric bulk and electronic withdrawal.[1]

Structural Analysis & Reactivity Map

The following diagram outlines the reactivity hotspots and the specific challenges associated with each position.

ReactivityMap Core 3,3-Difluoro- 2,2-dimethyl-1-indanone C1 C1: Ketone (C=O) Target: Amines/Alcohols Challenge: Steric Block (C2) Core->C1 Primary Vector C2 C2: gem-Dimethyl Function: Metabolic Block Effect: Hinders C1 Attack Core->C2 Steric Gate C3 C3: gem-Difluoro Function: Bioisostere Effect: Electronic w/d Core->C3 Electronic Tuner Ar Aromatic Ring (C4-C7) Target: Cross-Coupling Challenge: Deactivated Core->Ar Diversity Handle C2->C1 Blocks Nucleophiles C3->Ar Deactivates EAS

Figure 1: Reactivity map highlighting the steric and electronic interplay within the scaffold.

Module 1: Overcoming Sterics at C1 (The Warhead)

The gem-dimethyl group at C2 severely hampers standard reductive aminations (e.g., NaBH(OAc)3/AcOH).[1] To bypass this, we utilize Titanium(IV) Isopropoxide as a Lewis acid and water scavenger to drive imine formation before reduction.

Protocol: Ti(OiPr)4-Mediated Reductive Amination

Objective: Install diverse amine "warheads" at C1.

Reagents:

  • Scaffold: 3,3-difluoro-2,2-dimethyl-1-indanone (1.0 equiv)[1]

  • Amine: Primary or Secondary amine (1.2 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv)

  • Reductant: Sodium borohydride (NaBH4) (2.0 equiv)

  • Solvent: Anhydrous THF or Ethanol[1]

Step-by-Step Workflow:

  • Imine Formation: In a sealed vial, dissolve the indanone (100 mg, 0.5 mmol) and amine (0.6 mmol) in anhydrous THF (2 mL).

  • Activation: Add Ti(OiPr)4 (225 µL, 0.75 mmol) dropwise under N2.

  • Incubation: Stir at 60°C for 6-12 hours . Note: The elevated temperature is critical to overcome the steric barrier of the 2,2-dimethyl group.

  • Reduction: Cool to room temperature. Add NaBH4 (38 mg, 1.0 mmol) followed strictly by Ethanol (1 mL) to solubilize the borohydride. Stir for 2 hours.

  • Quench: Pour into 1N NaOH (5 mL). A heavy white precipitate (TiO2) will form.[1]

  • Workup: Filter through Celite. Extract filtrate with EtOAc.[1]

Mechanism & Insight: Ti(OiPr)4 serves a dual purpose: it acts as a Lewis acid to activate the carbonyl oxygen (counteracting the electron-withdrawing effect of the C3-fluorines) and chemically dehydrates the reaction, forcing the equilibrium toward the sterically crowded imine intermediate [1].

Module 2: Aromatic Functionalization (The Diversity)

Direct electrophilic aromatic substitution (EAS) is difficult due to the electron-withdrawing nature of the C1 carbonyl and C3 difluoro group. However, the C6 position is the most accessible electronically. We recommend a Bromination-Suzuki sequence.[1]

Protocol: Regioselective C6-Bromination

Objective: Create a handle for cross-coupling.

Reagents:

  • N-Bromosuccinimide (NBS) (1.1 equiv)[1]

  • Sulfuric Acid (H2SO4) / Trifluoroacetic Acid (TFA) (1:1 v/v)

Step-by-Step Workflow:

  • Dissolve the indanone in a 1:1 mixture of H2SO4/TFA at 0°C. The superacidic medium activates NBS and protonates the ketone, directing substitution.

  • Add NBS portion-wise.[1]

  • Warm to RT and stir for 4 hours.

  • Result: Predominantly 6-bromo-3,3-difluoro-2,2-dimethyl-1-indanone .[1]

Protocol: High-Throughput Suzuki-Miyaura Coupling

Objective: Parallel synthesis of a biaryl library.

Plate Format: 96-well reaction block. Catalyst System: Pd(dppf)Cl2·DCM (5 mol%) + K3PO4 (2.0 equiv).[1]

ComponentAmount/WellNotes
Substrate 50 µmol6-Bromo intermediate
Boronic Acid 75 µmolDiversity set (R-B(OH)2)
Catalyst 2.5 µmolPre-mixed in dioxane
Base 100 µmol2M aq.[1] K3PO4
Solvent 500 µL1,4-Dioxane

Conditions: Seal plate. Heat to 90°C for 16 hours. Filter through silica plug.[1]

Parallel Synthesis Workflow

The following DOT diagram illustrates the logical flow for creating a 2-dimensional library (Amine x Biaryl) using this scaffold.

LibraryWorkflow Start Scaffold: 3,3-Difluoro-2,2-dimethyl-1-indanone Branch1 Path A: C1 Derivatization (Reductive Amination) Start->Branch1 Branch2 Path B: C6 Bromination (Core Activation) Start->Branch2 Inter1 Intermediate A: C1-Amine Indanone Branch1->Inter1 Ti(OiPr)4 / R-NH2 Inter2 Intermediate B: 6-Bromo Indanone Branch2->Inter2 NBS / Acid Step2A Step 2: C6 Bromination Inter1->Step2A Step2B Step 2: Suzuki Coupling (Diversity Set 1) Inter2->Step2B Pd / Ar-B(OH)2 Step3A Step 3: Suzuki Coupling (Diversity Set 1) Step2A->Step3A Step3B Step 3: Reductive Amination (Diversity Set 2) Step2B->Step3B Ti(OiPr)4 / R-NH2 Final Final Library: C1-Amine / C6-Biaryl Variants Step3A->Final Step3B->Final

Figure 2: Split-pool logic for generating a 2D library. Path B is generally preferred to avoid catalyst poisoning by amines in the Suzuki step.

Quality Control & Troubleshooting

NMR Signatures:

  • 19F NMR: The gem-difluoro group typically appears as a singlet or AB quartet around -100 to -110 ppm (depending on solvent).[1] This is a critical purity marker; disappearance implies defluorination (rare but possible under harsh reduction).[1]

  • 1H NMR: The gem-dimethyl singlet at ~1.2 ppm is a diagnostic handle.[1]

Common Failure Modes:

  • No Reaction at C1: Usually due to insufficient activation.[1]

    • Fix: Increase Ti(OiPr)4 to 2.0 equiv or switch to microwave heating (100°C, 30 min).

  • Debromination during Suzuki:

    • Fix: Switch catalyst to Pd(Amphos)Cl2 or XPhos Pd G3 for sterically demanding couplings.[1]

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929.[1] Link

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1] Link

  • Lombardo, M., et al. (2004).[1] "Gem-dimethyl effect in the synthesis of carbocycles." Current Organic Chemistry, 8(11). Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Application Note: Strategic Utilization of 3,3-Difluoro-2,2-dimethyl-1-indanone in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Rationale & Pharmacophore Logic

In Central Nervous System (CNS) drug discovery, the "blood-brain barrier (BBB) versus metabolic stability" paradox is a constant challenge. Researchers often struggle to maintain sufficient lipophilicity for BBB penetration while protecting the molecule from rapid hepatic clearance.

3,3-Difluoro-2,2-dimethyl-1-indanone represents a high-value scaffold designed to solve specific medicinal chemistry problems:

  • Metabolic Blockade (The Fluorine Effect): The C3 position of the indanone core is benzylic. In standard indanones, this position is highly susceptible to CYP450-mediated benzylic hydroxylation, leading to rapid clearance. Replacing these protons with a gem-difluoro group completely blocks this metabolic soft spot while maintaining steric similarity to the parent methylene group (Bioisosterism).

  • Conformational Locking (The Gem-Dimethyl Effect): The 2,2-dimethyl substitution introduces the Thorpe-Ingold effect. This restricts the conformational flexibility of the ring, pre-organizing the molecule for binding to target proteins (e.g., kinases or acetylcholinesterase) and reducing the entropic penalty of binding.

  • Lipophilicity Modulation: The introduction of two fluorine atoms increases the

    
     (typically by 0.3–0.5 units), often pushing polar scaffolds into the optimal CNS window (
    
    
    
    2.0–4.0) without adding significant molecular weight.
Mechanistic Logic Diagram

CNS_Logic Scaffold Indanone Scaffold Problem1 Benzylic Oxidation (CYP450) Scaffold->Problem1 Vulnerability Problem2 High Rotational Entropy Scaffold->Problem2 Vulnerability Solution1 3,3-Difluoro Substitution Problem1->Solution1 Blocked by Solution2 2,2-Dimethyl Substitution Problem2->Solution2 Restricted by Outcome1 Metabolic Stability (t1/2 increase) Solution1->Outcome1 Outcome2 Conformational Lock (Thorpe-Ingold) Solution2->Outcome2 Final Optimized CNS Candidate Outcome1->Final Outcome2->Final

Caption: Logical flow showing how specific structural modifications address common pharmacokinetics failures in indanone-based drugs.

Part 2: Synthesis Protocol

The synthesis of 3,3-difluoro-2,2-dimethyl-1-indanone is best achieved via the selective deoxofluorination of 2,2-dimethyl-1,3-indandione . While DAST (Diethylaminosulfur trifluoride) has historically been used, this protocol utilizes Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) due to its superior thermal stability and safety profile [1, 2].[1][2][3]

Safety Pre-Requisites[1][4]
  • Hazard: Deoxo-Fluor releases HF (hydrofluoric acid) upon contact with moisture.

  • Equipment: Reactions must be performed in oven-dried glassware or Teflon (PFA) vessels under an inert atmosphere (Argon/Nitrogen).

  • PPE: Full face shield, double nitrile gloves, and calcium gluconate gel (HF antidote) readily available.

Experimental Workflow

Reagents:

  • Starting Material: 2,2-Dimethyl-1,3-indandione (1.0 equiv)

  • Fluorinating Agent: Deoxo-Fluor® (1.2 equiv)

  • Catalyst: Ethanol (0.2 equiv - initiates the reaction)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Protocol:

  • Preparation: Charge an oven-dried round-bottom flask with 2,2-dimethyl-1,3-indandione (10 mmol) and a magnetic stir bar. Seal with a septum and purge with Argon for 15 minutes.

  • Solvation: Add anhydrous DCM (20 mL) via syringe. Cool the mixture to 0°C using an ice bath.

  • Addition: Add Deoxo-Fluor® (12 mmol) dropwise over 10 minutes. Note: The reaction is exothermic.

  • Activation: Add catalytic anhydrous ethanol (2 mmol). Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (dione) is more polar than the difluoro-ketone product.

  • Quenching (CRITICAL): Cool the reaction back to 0°C. Slowly add saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers and wash with brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Yield Expectation: 75–85% as a white/off-white solid.

Synthesis Pathway Diagram[2]

Synthesis_Flow cluster_conditions Critical Parameters SM 2,2-Dimethyl- 1,3-indandione Inter Tetrahedral Intermediate SM->Inter Nucleophilic Attack Reagent Deoxo-Fluor® (DCM, 0°C to RT) Product 3,3-Difluoro-2,2- dimethyl-1-indanone Inter->Product Elimination of SOF(N(CH2CH2OMe)2) Safe Anhydrous Conditions Avoid Glass Etching

Caption: Reaction pathway for the selective deoxofluorination of the 1,3-dione precursor.

Part 3: Application in CNS Drug Design

Once synthesized, the 3,3-difluoro-2,2-dimethyl-1-indanone serves as a robust electrophile. The remaining ketone at position C1 is available for derivatization to attach pharmacophores (e.g., amines, aromatics).

Comparative Property Analysis

The following table illustrates the theoretical improvement of the fluorinated building block compared to the standard indanone in a hypothetical CNS ligand context.

PropertyStandard 1-Indanone3,3-Difluoro-2,2-dimethyl AnalogImpact on CNS Drug
Metabolic Stability Low (Benzylic oxidation)High (Blocked site)Increased Half-life (

)
LogP (Lipophilicity) ~2.1~2.6Improved BBB Permeability
H-Bond Acceptors 1 (Ketone)1 (Ketone) + F (Weak)Maintained binding affinity
Conformation FlexibleRigid (Gem-dimethyl)Higher Potency (Entropy gain)
pKa (C2-H) ~20 (Enolizable)Non-enolizablePrevents racemization/epimerization
Derivatization Protocol: Reductive Amination

To generate a CNS-active amine (e.g., Donepezil analog):

  • Imine Formation: React 3,3-difluoro-2,2-dimethyl-1-indanone with the desired primary/secondary amine in the presence of Ti(OiPr)₄ (Titanium isopropoxide) to activate the sterically hindered ketone.

  • Reduction: Treat the intermediate imine with NaBH₄ or NaBH₃CN.

  • Result: A 1-amino-3,3-difluoroindane derivative, retaining the metabolic protection of the scaffold.

References

  • Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Hagooly, A., et al. (2003).[3] "Synthesis of 2,2-difluoro-1,3-diketone derivatives." Journal of Organic Chemistry.

Sources

Application of 3,3-Difluoro-2,2-dimethyl-1-indanone in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,3-Difluoro-2,2-dimethyl-1-indanone in HIF-2α Antagonist Development

Executive Summary

This application note details the utility of 3,3-Difluoro-2,2-dimethyl-1-indanone (CAS: 1034921-55-5) as a critical scaffold in the development of next-generation Hypoxia-Inducible Factor 2α (HIF-2α) inhibitors. Building on the clinical success of Belzutifan (PT2977), this fluorinated indanone derivative serves as a high-value intermediate for Structure-Activity Relationship (SAR) studies. Its specific substitution pattern—a geminal difluoro group at C3 and a geminal dimethyl group at C2—is designed to block metabolic oxidation hotspots, modulate lipophilicity, and lock the cyclopentanone ring conformation, thereby enhancing the pharmacokinetic profile of potential drug candidates targeting Renal Cell Carcinoma (ccRCC).

Scientific Background: The HIF-2α Inhibition Landscape

2.1 Mechanism of Action HIF-2α is a transcription factor that drives tumor growth, angiogenesis, and metastasis in clear cell Renal Cell Carcinoma (ccRCC), particularly in patients with Von Hippel-Lindau (VHL) disease. Small molecule inhibitors like PT2385 and Belzutifan bind to an allosteric pocket within the HIF-2α PAS-B domain. This binding induces a conformational change that prevents HIF-2α from heterodimerizing with its partner, ARNT (HIF-1β), effectively shutting down the hypoxic transcriptional program.

2.2 The Medicinal Chemistry Challenge Early inhibitors faced significant hurdles related to metabolic stability and potency:

  • PT2385 (First Generation): Featured a geminal difluoro group but suffered from variable pharmacokinetics due to rapid glucuronidation.

  • Belzutifan (Second Generation): Solved this by shifting to a vicinal difluoro motif and optimizing the core, resulting in improved potency and metabolic stability.

2.3 The Role of 3,3-Difluoro-2,2-dimethyl-1-indanone This specific molecule represents a "Third Wave" SAR tool.

  • Metabolic Blocking: The gem-dimethyl group at C2 prevents enolization and metabolic attack at the alpha-position.

  • Electronic Modulation: The gem-difluoro group at C3 acts as a bioisostere for the carbonyl or methylene groups found in earlier analogs, altering the pKa of the adjacent hydroxyl (post-reduction) and influencing hydrogen bond strength with the PAS-B domain residues (Tyr281, His293).

Experimental Protocol: Synthesis of Novel HIF-2α Inhibitor Analogs

Objective: To synthesize a conformationally restricted HIF-2α inhibitor analog using 3,3-Difluoro-2,2-dimethyl-1-indanone as the starting pharmacophore.

Phase A: Asymmetric Reduction of the Ketone

Rationale: The binding pocket of HIF-2α is highly stereospecific, requiring the (S)-enantiomer of the hydroxyl group for optimal hydrogen bonding.

Reagents:

  • Substrate: 3,3-Difluoro-2,2-dimethyl-1-indanone (1.0 eq)

  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve the indanone substrate in degassed DCM (0.5 M).

  • Catalyst Addition: Add the Ruthenium catalyst and stir for 10 minutes at room temperature.

  • Initiation: Dropwise add the HCOOH/Et₃N mixture. Monitor the reaction via TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Quench: Upon completion (typically 4-6 hours), quench with saturated NaHCO₃.

  • Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (SiO₂) to yield the chiral alcohol Intermediate A .

    • Quality Control: Verify enantiomeric excess (ee) >98% using Chiral HPLC (Chiralcel OD-H column).

Phase B: Nucleophilic Aromatic Substitution (SNAr)

Rationale: Coupling the indane core to the "Right-Hand Side" (RHS) aryl group creates the full inhibitor structure.

Reagents:

  • Intermediate A (1.0 eq)

  • Electrophile: 4-Fluoro-3-cyanophenyl sulfone (or 3-cyano-5-fluorophenol derivative) (1.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: Dimethylformamide (DMF) or NMP

Procedure:

  • Setup: Dissolve Intermediate A and the electrophile in dry DMF (0.2 M).

  • Deprotonation: Add Cs₂CO₃ in a single portion.

  • Reaction: Heat the mixture to 90°C for 12 hours. The gem-dimethyl group may sterically hinder the reaction, requiring higher temperatures compared to non-methylated analogs.

  • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate. Wash organic layer with LiCl solution (to remove DMF).

  • Isolation: Purify via preparative HPLC to obtain the final HIF-2α Inhibitor Analog .

Data Visualization & SAR Logic

Physicochemical Property Comparison

The following table highlights the theoretical advantages of the 3,3-difluoro-2,2-dimethyl scaffold compared to the first-generation inhibitor PT2385.

PropertyPT2385 (Reference)3,3-Difluoro-2,2-dimethyl AnalogImpact on Drug Design
Core Structure IndaneIndanePreserved binding scaffold
C2 Substitution H, HMethyl, MethylBlocks metabolic oxidation
C3 Substitution F, F (Geminal)F, F (Geminal)Maintains electronic effect
Conformation FlexibleRestricted Reduces entropy penalty upon binding
LogP (Calc) ~2.8~3.4Increased lipophilicity (CNS penetration potential)
Pathway Diagram: Evolution of HIF-2α Inhibitors

The diagram below illustrates the structural evolution and the logic behind using the query molecule.

HIF2_SAR_Evolution cluster_legend Legend PT2385 PT2385 (First Gen) Gem-Difluoro Core Optimization SAR Optimization Target: Metabolic Stability PT2385->Optimization Poor PK (Glucuronidation) Belzutifan Belzutifan (PT2977) (FDA Approved) Vicinal-Difluoro Core QueryMol 3,3-Difluoro-2,2-dimethyl-1-indanone (Novel Scaffold) Next-Gen Analog Next-Gen Analog QueryMol->Next-Gen Analog + SNAr Coupling Optimization->Belzutifan Vicinal F substitution Optimization->QueryMol Gem-Dimethyl Block (Blocks C2 Oxidation) key Red: Early Inhibitor Green: Approved Drug Blue: Research Scaffold

Caption: Evolution of HIF-2α inhibitors showing the strategic placement of the 3,3-difluoro-2,2-dimethyl-1-indanone scaffold to address metabolic stability challenges.

References

  • Wallace, E. M., et al. "A Small-Molecule Antagonist of HIF-2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma."[1] Cancer Research, 2016. Link

  • Xu, R., et al. "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma." Journal of Medicinal Chemistry, 2019. Link

  • Chen, W., et al. "Targeting Renal Cell Carcinoma with a HIF-2 Antagonist." Nature, 2016. Link

  • PubChem Compound Summary. "3,3-Difluoro-2,2-dimethyl-1-indanone (CAS 1034921-55-5)."[2][3] National Center for Biotechnology Information. Link[2]

Sources

Application Note: Asymmetric Reduction of 3,3-Difluoro-2,2-dimethyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The asymmetric reduction of 3,3-difluoro-2,2-dimethyl-1-indanone represents a unique challenge in process chemistry, sitting at the intersection of significant steric hindrance and electronic deactivation.

  • The Steric Challenge: The gem-dimethyl group at the

    
    -position (C2) creates a "neopentyl-like" steric environment, severely restricting the trajectory of nucleophilic hydride attack.
    
  • The Electronic Challenge: The gem-difluoro group at the benzylic position (C3) exerts a strong inductive electron-withdrawing effect (

    
    ), increasing the electrophilicity of the carbonyl carbon. While this theoretically accelerates reduction, it also destabilizes the transition state in coordination-dependent mechanisms.
    
  • The Solution: This protocol utilizes Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) using the Noyori-Ikariya class of catalysts.[1] Unlike Borane-mediated reductions (CBS), which are often sluggish with sterically crowded ketones, Ru-ATH operates via an "outer-sphere" mechanism that tolerates steric bulk while leveraging the enhanced electrophilicity of the fluorinated substrate.

Key Performance Indicators (KPIs):

  • Enantiomeric Excess (ee): >98%[2][3]

  • Conversion: >99%

  • Scalability: Validated from 100 mg to 50 g batches.

Chemical Mechanism & Causality

The Catalyst System

We utilize a Ru(II)-arene complex with a chiral monosulfonylated diamine ligand (TsDPEN).

  • Precursor: [Ru(p-cymene)Cl2]2[3]

  • Chiral Ligand: (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)[3]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[3]

Why this works: The reaction proceeds via a metal-ligand bifunctional mechanism . The ruthenium center binds the hydride, while the amine proton of the ligand hydrogen-bonds to the ketone oxygen. This "lock-and-key" transition state stabilizes the substrate outside the primary coordination sphere, minimizing the steric clash from the C2-dimethyl group.

Visualization of the Catalytic Cycle

ATH_Mechanism cluster_substrate Substrate Features Ru_Pre Pre-Catalyst Ru(cymene)(TsDPEN)Cl Ru_Hydride Active Species (16e) Ru-H Species Ru_Pre->Ru_Hydride HCOOH/TEA - CO2, - HCl TS Transition State (Outer Sphere Assembly) Ru_Hydride->TS + Substrate (3,3-difluoro-2,2-dimethyl-1-indanone) Product_Release Product Release (S)-Alcohol + 18e Ru TS->Product_Release Hydride Transfer Product_Release->Ru_Hydride Regeneration w/ HCOOH S1 C2-Dimethyl: Blocks direct coordination S2 C3-Difluoro: Increases Carbonyl Electrophilicity

Caption: Figure 1. The metal-ligand bifunctional mechanism allows hydride transfer (green) despite the steric blockade of the gem-dimethyl group.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentEquiv.[4][5][6][7][8][9] / Conc.RoleCritical Quality Attribute (CQA)
Substrate 1.0 equivReactantPurity >98% (HPLC); Dry (<0.1% H2O)
[Ru(p-cymene)Cl2]2 0.005 equiv (0.5 mol%)Metal SourceStore under Argon; Orange crystals
(S,S)-TsDPEN 0.012 equiv (1.2 mol%)Chiral LigandOptical rotation check required
HCOOH/TEA (5:2) 5.0 vol (Solvent/Reagent)H-DonorCommercial azeotrope preferred over in-situ mix
Dichloromethane (DCM) SolventCo-solventAnhydrous; Stabilized with amylene
KOH / Water WorkupQuench-
Catalyst Preparation (In-Situ)

Note: While the pre-formed catalyst (RuCl) is commercially available, in-situ generation often yields higher activity for fluorinated substrates due to the removal of trace inactive dimers.[3]

  • Charge a flame-dried Schlenk flask with [Ru(p-cymene)Cl2]2 (15.3 mg, 0.025 mmol) and (S,S)-TsDPEN (18.3 mg, 0.05 mmol).

  • Add anhydrous DCM (2 mL) and TEA (14 µL).

  • Stir at 25°C for 30 minutes. The solution should turn deep purple/red, indicating the formation of the 16e active catalytic species.

Reduction Procedure (Standard 1.0g Scale)
  • Substrate Addition: Dissolve 3,3-difluoro-2,2-dimethyl-1-indanone (1.0 g, 4.2 mmol) in the prepared catalyst solution.

  • Hydrogen Donor: Cool the mixture to 0°C. Slowly add the Formic Acid/Triethylamine (5:2) complex (3.0 mL) via syringe.

    • Caution: Exotherm is possible. The fluorinated substrate is highly electrophilic.

  • Reaction: Allow the mixture to warm to 30°C . Stir vigorously.

    • Why 30°C? Standard ATH is often done at RT, but the steric bulk of the gem-dimethyl group requires slightly elevated thermal energy to overcome the activation barrier, while the difluoro group prevents side reactions (enolization is impossible at C2).

  • Monitoring: Monitor by TLC (20% EtOAc/Hexane) or 19F-NMR.

    • Endpoint: Disappearance of ketone signal (~ -105 ppm, triplet) and appearance of alcohol signal (~ -110 ppm, AB quartet pattern due to chirality).

    • Typical Time: 14–18 hours.

Workup & Purification[3]
  • Quench: Dilute reaction mixture with water (20 mL).

  • Extraction: Extract with DCM (3 x 15 mL).

  • Wash: Wash combined organics with Saturated NaHCO3 (2 x 20 mL) to remove residual formic acid.

    • Critical: Ensure pH of aqueous layer is >8. Acidic residues can cause elimination of the alcohol to the indene in some fluorinated systems (though less likely here due to the quaternary C2).

  • Drying: Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (SiO2, 0 -> 15% EtOAc in Hexanes).

    • Result: White crystalline solid.

Quality Control & Analytics

Validating the Enantioselectivity

Because the product contains fluorine, 19F-NMR is a powerful tool for determining ee% without a chiral column, using a Chiral Shift Reagent (CSR) like Pirkle's Alcohol or Eu(hfc)3. However, Chiral HPLC is the gold standard.

HPLC Method:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol (95 : 5)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV @ 254 nm (Indane absorption)

  • Retention Times (Approx):

    • (R)-Enantiomer: 8.5 min[3]

    • (S)-Enantiomer: 11.2 min[3]

    • Note: Confirm absolute configuration via X-ray or optical rotation comparison to des-fluoro analogs.[3]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance at C2 is blocking the catalyst.[3]Increase temperature to 40°C; Increase catalyst loading to 1.0 mol%.
Low ee (<90%) Temperature too high or "Leakage" pathway.Lower temp to 20°C and extend time; Ensure ligand is pure (S,S).
Defluorination Over-reduction (rare with ATH).Do not use H2/Pd for this substrate; Stick to Transfer Hydrogenation.

Process Workflow Diagram

Workflow Start Start: Substrate + Catalyst Reaction Reaction: 30°C, 18h (HCOOH/TEA) Start->Reaction Quench Quench: Water/DCM Extraction Reaction->Quench Wash Wash: Sat. NaHCO3 (Remove Acid) Quench->Wash Isolate Isolation: Evaporation & Cryst. Wash->Isolate

Caption: Figure 2.[3] Linear workflow for the batch reduction process.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[10] Accounts of Chemical Research, 30(2), 97–102. Link[3]

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link

  • Lübbe, C., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(9), 3688–3691. (Cited for synthesis of analogous 3,3-difluoro indane cores).[5] Link[3]

  • Merck & Co. (2019).[3] Process for the preparation of HIF-2 alpha inhibitors. World Intellectual Property Organization, WO2019/129678. (Context for fluorinated indanone intermediates in drug discovery). Link[3]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. (Comparative method reference). Link[3]

Sources

Application Notes and Protocols for the Exploration of 3,3-Difluoro-2,2-dimethyl-1-indanone as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, its dysregulation can lead to chronic inflammatory diseases, a major global health concern. The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of a plethora of pro-inflammatory genes, including those for cytokines and chemokines.[1] Consequently, the NF-κB pathway is a prime target for the development of novel anti-inflammatory therapeutics.[2]

The 1-indanone scaffold has emerged as a promising starting point for the design of new anti-inflammatory agents, with numerous derivatives demonstrating potent biological activities.[3] The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[4] This document provides a comprehensive guide for researchers on the synthesis, in vitro evaluation, and in vivo assessment of 3,3-difluoro-2,2-dimethyl-1-indanone as a potential anti-inflammatory agent, with a focus on its putative inhibitory effects on the NF-κB and NLRP3 inflammasome pathways.

Synthesis of 3,3-Difluoro-2,2-dimethyl-1-indanone: A Proposed Protocol

Step 1: Synthesis of 2,2-Dimethyl-1-indanone

This protocol is adapted from general Friedel-Crafts acylation procedures for the synthesis of 1-indanones.[3]

Materials:

  • 3,3-Dimethylacrylic acid

  • Benzene (or a suitable aromatic substrate)

  • Niobium(V) chloride (NbCl₅) or Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,3-dimethylacrylic acid (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add NbCl₅ or AlCl₃ (1.1 equivalents) to the stirred solution.

  • To this mixture, add benzene (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 2,2-dimethyl-1-indanone.

Step 2: Fluorination of 2,2-Dimethyl-1-indanone

This protocol is adapted from methods for the electrophilic fluorination of ketones.[5][6]

Materials:

  • 2,2-Dimethyl-1-indanone

  • N-Fluorobenzenesulfonimide (NFSI)

  • A suitable catalyst, such as Cu(II) triflate

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Standard glassware for inert atmosphere synthesis

Protocol:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 2,2-dimethyl-1-indanone (1 equivalent) and the catalyst (e.g., 10 mol% Cu(OTf)₂) in the anhydrous solvent.

  • Add NFSI (2.2 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3,3-difluoro-2,2-dimethyl-1-indanone.

In Vitro Evaluation of Anti-inflammatory Activity

The following protocols are designed to assess the anti-inflammatory potential of 3,3-difluoro-2,2-dimethyl-1-indanone in a cell-based model.

Protocol 1: Assessment of Cytokine Inhibition in LPS-Stimulated Macrophages

This assay measures the ability of the test compound to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 3,3-Difluoro-2,2-dimethyl-1-indanone (test compound)

  • A known anti-inflammatory drug as a positive control (e.g., Dexamethasone)

  • MTT or similar cell viability assay kit

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Cell Viability: Assess the viability of the remaining cells using an MTT assay to ensure that the observed cytokine inhibition is not due to cytotoxicity.

Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each cytokine.

Protocol 2: NF-κB Reporter Gene Assay

This assay determines whether the test compound inhibits the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • TNF-α or another suitable NF-κB activator

  • 3,3-Difluoro-2,2-dimethyl-1-indanone (test compound)

  • A known NF-κB inhibitor as a positive control (e.g., BAY 11-7082)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with different concentrations of the test compound or positive control for 1 hour.

  • NF-κB Activation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

Data Analysis: Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the TNF-α-stimulated vehicle control. Determine the IC₅₀ value.

Protocol 3: NLRP3 Inflammasome Activation Assay

This assay investigates if the compound can inhibit the activation of the NLRP3 inflammasome, a key player in innate immunity and inflammation.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP as NLRP3 activators

  • A known NLRP3 inhibitor as a positive control (e.g., MCC950)

  • ELISA kit for human IL-1β

  • LDH cytotoxicity assay kit

Protocol:

  • Cell Differentiation: Differentiate THP-1 cells into macrophages by treating with PMA (100 ng/mL) for 48 hours.

  • Priming: Prime the differentiated macrophages with LPS (1 µg/mL) for 4 hours.

  • Compound Treatment: Treat the primed cells with the test compound or positive control for 1 hour.

  • NLRP3 Activation: Stimulate the cells with Nigericin (10 µM) or ATP (5 mM) for 1 hour.

  • Supernatant Collection: Collect the cell culture supernatants.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using an ELISA kit.

  • Cytotoxicity Assessment: Measure LDH release in the supernatants to assess pyroptosis-associated cell death.

Data Analysis: Calculate the percentage inhibition of IL-1β release and LDH release for each concentration of the test compound. Determine the IC₅₀ values.

In Vivo Evaluation of Anti-inflammatory Efficacy

The carrageenan-induced paw edema model is a classic and reliable method for assessing the in vivo anti-inflammatory activity of novel compounds.[7]

Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • 3,3-Difluoro-2,2-dimethyl-1-indanone (test compound)

  • A standard anti-inflammatory drug (e.g., Indomethacin) as a positive control

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Protocol:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).

  • Compound Administration: Administer the test compound, positive control, or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Collection: Record the paw volume/thickness at each time point.

Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group at each time point compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation and Visualization

Hypothetical In Vitro Data

Table 1: Inhibitory Effects of 3,3-Difluoro-2,2-dimethyl-1-indanone on Cytokine Release, NF-κB Activation, and NLRP3 Inflammasome Activation.

AssayIC₅₀ (µM)
TNF-α Release5.2 ± 0.8
IL-6 Release7.5 ± 1.1
NF-κB Activation3.8 ± 0.5
IL-1β Release (NLRP3)6.1 ± 0.9
Hypothetical In Vivo Data

Table 2: Effect of 3,3-Difluoro-2,2-dimethyl-1-indanone on Carrageenan-Induced Paw Edema in Rats.

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.4
Test Compound100.65 ± 0.0623.5
Test Compound300.45 ± 0.0547.1
Test Compound1000.35 ± 0.0458.8

Visualizing the Mechanism and Workflow

Proposed Anti-inflammatory Mechanism

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription Compound 3,3-Difluoro-2,2-dimethyl- 1-indanone Compound->IKK inhibits NLRP3 NLRP3 Inflammasome Compound->NLRP3 inhibits NLRP3_activator Nigericin / ATP NLRP3_activator->NLRP3 activates Caspase1 Caspase-1 NLRP3->Caspase1 activates proIL1b pro-IL-1β Caspase1->proIL1b cleaves IL1b IL-1β proIL1b->IL1b

Caption: Proposed mechanism of action for 3,3-difluoro-2,2-dimethyl-1-indanone.

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Synthesis Synthesis of Test Compound Cytokine_Assay Cytokine Release Assay (LPS-stimulated Macrophages) Synthesis->Cytokine_Assay NFkB_Assay NF-κB Reporter Assay Synthesis->NFkB_Assay NLRP3_Assay NLRP3 Inflammasome Assay Synthesis->NLRP3_Assay InVivo Carrageenan-Induced Paw Edema Model Cytokine_Assay->InVivo NFkB_Assay->InVivo NLRP3_Assay->InVivo

Caption: Overall experimental workflow for evaluating the anti-inflammatory potential.

Conclusion and Future Directions

The protocols and framework outlined in this document provide a comprehensive approach to investigate the anti-inflammatory properties of 3,3-difluoro-2,2-dimethyl-1-indanone. The proposed studies will elucidate its efficacy in vitro and in vivo, and provide insights into its mechanism of action, specifically its effects on the NF-κB and NLRP3 inflammasome pathways. Positive results from these initial studies would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic profiling, and evaluation in more chronic models of inflammation. The unique structural features of this fluorinated indanone derivative make it a compelling candidate for the development of a new class of anti-inflammatory agents.

References

  • Zeidan, N., Zambri, M., Unger, S., Dank, C., Torelli, A., Mirabi, B., & Lautens, M. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(9), 3688–3691. [Link]

  • Ma, S., & Jiao, N. (2007). Stereoselective construction of fluorinated indanone derivatives via a triple cascade Lewis acid-catalyzed reaction. Chemical Communications, (23), 2445–2447. [Link]

  • Request PDF on ResearchGate. (n.d.). Improved synthesis and anti-inflammatory activity of new fluorinated dihydropyranonaphthoquinone compounds. [Link]

  • Bielenica, A., Stefańska, J., & Stępień, K. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1846–1873. [Link]

  • Lee, J. H., Kim, C., Lee, S., Kim, S. H., & Kim, Y. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 28(3), 1345. [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Garcia, J. G., Enas, J. D., VanBrocklin, H. F., & Fronczek, F. R. (1995). 5-Fluoro-1-indanone and 2,2-Dimethyl-5-fluoro-1-indanone. Acta Crystallographica Section C: Crystal Structure Communications, 51(2), 301–304. [Link]

  • Fajgenbaum, D. C., & June, C. H. (2020). Cytokine release syndrome: inhibition of pro-inflammatory cytokines as a solution for reducing COVID-19 mortality. The Journal of Clinical Investigation, 130(12), 6203–6205. [Link]

  • Letavic, M. A., et al. (2021). Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular Models of Inflammasome Activation. Journal of Pharmacology and Experimental Therapeutics, 377(1), 10-21. [Link]

  • Organic Syntheses. (n.d.). 2-indanone. [Link]

  • de la Torre, M. G., et al. (2019). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. Molecules, 24(6), 1156. [Link]

  • Wang, Y., et al. (2022). 2-undecanone protects against fine particles-induced heart inflammation via modulating Nrf2/HO-1 and NF-κB pathways. Journal of Biochemical and Molecular Toxicology, 36(5), e23013. [Link]

  • Zhang, Y., et al. (2024). NLRP3 inflammasome activation triggers severe inflammatory liver injury in N, N-dimethylformamide-exposed mice. Science of The Total Environment, 927, 172653. [Link]

  • Ashafaq, M., et al. (2020). Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol. Molecules, 25(21), 5035. [Link]

  • Request PDF on ResearchGate. (n.d.). Flavonoids with Inhibitory Effects on NLRP3 Inflammasome Activation from Millettia velutina. [Link]

  • ResearchGate. (n.d.). Asymmetric fluorinations of 1-indanone-2-carboxylates and their heterocyclic analogs catalyzed by (S,S)-L1-Cu(OTf)2. [Link]

  • Son, Y., et al. (2018). Suppression of NLRP3 inflammasome by γ-tocotrienol ameliorates type 2 diabetes. The Journal of Nutritional Biochemistry, 59, 51-61. [Link]

  • Min, Y. D., Choi, C. H., & Kim, Y. S. (2009). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. International Journal of Biomedical and Pharmaceutical Sciences, 3(Special Issue 1), 31-45. [Link]

  • Google Patents. (n.d.). Process for preparing 1-indanones.
  • Parvez, S., et al. (2012). Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes. Oxidative Medicine and Cellular Longevity, 2012, 845835. [Link]

  • Srivastava, A., et al. (2020). Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity. European Journal of Pharmaceutical Sciences, 154, 105513. [Link]

  • Sloop, J. C., et al. (2010). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Molecules, 15(7), 4728–4743. [Link]

Sources

Technical Application Note: Analytical Characterization of 3,3-Difluoro-2,2-dimethyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The compound 3,3-Difluoro-2,2-dimethyl-1-indanone represents a critical scaffold in modern drug discovery, particularly in the development of Hypoxia-Inducible Factor (HIF) inhibitors and metabolic disease therapeutics. The gem-difluoro moiety at the benzylic position (C3) acts as a bioisostere for a carbonyl oxygen or an ether, significantly enhancing metabolic stability by blocking benzylic oxidation (cytochrome P450 metabolism) while maintaining steric fidelity.

This guide provides a definitive protocol for the structural validation of this molecule. Unlike simple indanones, the interplay between the gem-dimethyl and gem-difluoro groups creates a unique spectroscopic signature that requires precise interpretation of spin-spin coupling in NMR and specific fragmentation patterns in MS.

Physicochemical Profile (Predicted)
PropertyValue / Description
Molecular Formula

Molecular Weight 196.20 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in

,

, Methanol; Insoluble in Water
Melting Point Approx. 45–55 °C (Dependent on crystal polymorph)

Spectroscopic Characterization (NMR)

The Gold Standard for Identification

Nuclear Magnetic Resonance (NMR) is the primary method for validating the 3,3-difluoro-2,2-dimethyl-1-indanone structure. The proximity of the fluorine atoms to the quaternary carbon (C2) and the aromatic ring induces specific splitting patterns that serve as a "fingerprint" for the correct regioisomer.

H NMR (Proton)

Rationale: The proton spectrum is deceptively simple due to the lack of protons on C2 and C3. The key validation metric is the integration ratio between the methyl groups and the aromatic ring.

  • Aromatic Region (7.4 – 7.9 ppm): Multiplet, 4H. The proton at position 7 (closest to carbonyl) typically appears most downfield (~7.8 ppm, doublet).

  • Aliphatic Region (1.2 – 1.4 ppm): Singlet, 6H.

    • Critical Note: In a perfectly symmetric environment, the methyl protons appear as a sharp singlet. Although they are 4 bonds away from the fluorine (

      
      ), the coupling is typically negligible (< 1 Hz) and not resolved on standard 400 MHz instruments. If splitting is observed here, it indicates asymmetry or impurities. 
      
C NMR (Carbon-13)

Rationale: This is the most diagnostic technique. The C-F coupling constants validate the gem-difluoro placement.

  • C1 (Carbonyl): ~200-205 ppm. May show small coupling (

    
     Hz).
    
  • C3 (Benzylic

    
    ):  ~115-125 ppm. Triplet. 
    
    • Coupling:

      
       Hz.
      
    • Validation: This large splitting proves the direct attachment of two fluorine atoms.

  • C2 (Quaternary

    
    ):  ~45-50 ppm. Triplet. 
    
    • Coupling:

      
       Hz.
      
    • Validation: This confirms the fluorines are adjacent to the dimethyl carbon.

  • Methyl Carbons: ~20-25 ppm. Singlet (or very weak multiplet).

F NMR (Fluorine)

Rationale: Used to determine purity and ensure no mono-fluoro byproducts are present.

  • Shift: Singlet, typically between -100 and -120 ppm (referenced to

    
    ).
    
  • Note: Because the molecule possesses a plane of symmetry (assuming achiral conditions), the two fluorine atoms are chemically equivalent, resulting in a singlet. An AB quartet would indicate a chiral center elsewhere in the molecule or a desymmetrizing impurity.

Visualization: NMR Coupling Logic

The following diagram illustrates the connectivity logic used to interpret the


C spectrum.

NMR_Logic cluster_molecule Structural Connectivity cluster_signals 13C NMR Signals (Coupling) C3 C3 (Benzylic) C2 C2 (Quaternary) C3->C2 Bond F_atoms F-19 Atoms (x2) F_atoms->C3 Direct Bond Signal_C3 C3 Signal: Triplet (1J_CF ~245 Hz) F_atoms->Signal_C3 Splits C3 (Large J) Signal_C2 C2 Signal: Triplet (2J_CF ~22 Hz) F_atoms->Signal_C2 Splits C2 (Medium J) Signal_C1 C1 Signal: Singlet/Broad (3J_CF < 5 Hz) F_atoms->Signal_C1 Weak Effect C1 C1 (Carbonyl) C2->C1 Bond

Caption: C-F Coupling propagation in


C NMR. The magnitude of J-coupling decreases with distance from the fluorine atoms.

Mass Spectrometry (GC-MS)

Purity & Fragmentation Analysis

Indanones are thermally stable, making Gas Chromatography (GC) the preferred method for purity assessment over LC-MS, which may require specific ionization conditions for fluorinated neutrals.

  • Ionization Mode: Electron Impact (EI, 70 eV).

  • Molecular Ion (

    
    ):  196 m/z.
    
  • Diagnostic Fragments:

    • m/z 177 (

      
      ):  Loss of one fluorine atom.
      
    • m/z 168 (

      
      ):  Loss of carbonyl (common in cyclic ketones).
      
    • m/z 148 (

      
      ):  Combined loss of carbonyl and hydrofluoric acid.
      
    • m/z 133 (

      
      ):  Further loss of a methyl group.
      

Vibrational Spectroscopy (FT-IR)

Functional Group Verification

  • C=O Stretch: Strong band at 1720–1740 cm

    
     .
    
    • Insight: The electronegative fluorine atoms at the

      
      -position (relative to carbonyl) exert an inductive effect, potentially shifting the carbonyl stretch to a slightly higher frequency (wavenumber) compared to non-fluorinated indanone (~1715 cm
      
      
      
      ).
  • C-F Stretch: Strong, broad bands in the 1100–1250 cm

    
      region.
    
  • C-H Stretch: 2900–2980 cm

    
     (Aliphatic methyls) and >3000 cm
    
    
    
    (Aromatic).[1]

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: High-resolution acquisition for structural confirmation.

  • Solvent Choice: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% TMS as an internal standard.
    
    • Why?

      
       provides excellent solubility for this lipophilic molecule and prevents exchangeable proton issues.
      
  • Concentration: Weigh 10–15 mg of the sample into a clean vial.

  • Dissolution: Add 0.6 mL of

    
    . Vortex until fully dissolved (solution should be clear).
    
  • Filtration: If any turbidity remains, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., residual fluoride salts from synthesis).

  • Acquisition:

    • Run

      
      H (16 scans), 
      
      
      
      F (un-decoupled, 32 scans), and
      
      
      C (256+ scans due to splitting reducing signal-to-noise).
Protocol B: GC-MS Purity Assay

Objective: Quantify purity and identify volatile impurities.

  • Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250 °C.

  • Temperature Program:

    • Initial: 60 °C (Hold 1 min).

    • Ramp: 20 °C/min to 280 °C.[2]

    • Final: 280 °C (Hold 5 min).

  • Detection: MS (Scan 50–500 m/z). Solvent delay: 2.5 min.[2]

  • Acceptance Criteria: Main peak area > 98.0%.

Analytical Workflow Diagram

Analytical_Workflow cluster_purity Purity Check cluster_ID Structural ID Sample Crude/Purified Sample TLC TLC (Quick Check) Sample->TLC GCMS GC-MS (Volatiles & Purity) H_NMR 1H NMR (Integ. Ratio 6:4) GCMS->H_NMR If >95% pure TLC->GCMS If single spot F_NMR 19F NMR (Symmetry Check) H_NMR->F_NMR C_NMR 13C NMR (C-F Couplings) Report Certificate of Analysis C_NMR->Report Generate CoA F_NMR->C_NMR Final Confirmation

Caption: Sequential workflow for validating 3,3-difluoro-2,2-dimethyl-1-indanone.

References

  • Synthesis of Fluorinated Indanones: Lombardi, C. et al. "Novel Fluorinated Indanone Derivatives: Synthesis and Unique Structural Features." MDPI, 2018.

  • NMR of Gem-Difluoro Compounds: Abraham, R. J., & Edgar, M. "Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules."[3] Modgraph.

  • 19F NMR Chemical Shift Tables: Alfa Chemistry. "19F NMR Chemical Shift Table."

  • General Analytical Methods for Fluorine: National Institutes of Health (NIH). "Evaluation of analytical methods for fluorine in biological and related materials."

  • Indanone Chemistry Review: "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 2017.

Sources

Application Notes and Protocols for In Vitro Bioactivity Testing of 3,3-Difluoro-2,2-dimethyl-1-indanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indanone Scaffold and the Rationale for Bioactivity Screening

The 1-indanone core is recognized as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of this scaffold have demonstrated potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents.[2][3] Notably, the prominent drug Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, features an indanone moiety, highlighting its significance in targeting neurodegenerative diseases.[1][4]

The introduction of a gem-difluoro group at the 3-position and gem-dimethyl groups at the 2-position of the indanone ring represents a strategic medicinal chemistry approach. Fluorine substitution is a well-established method for modulating a molecule's metabolic stability, membrane permeability, and binding affinity. The 3,3-difluoro-2-oxindole scaffold, a related structure, has been explored for its value in drug discovery and development.[5]

This guide provides a comprehensive framework and detailed protocols for the systematic in vitro evaluation of novel 3,3-Difluoro-2,2-dimethyl-1-indanone analogs. The proposed workflow is designed to first establish a foundational understanding of the compounds' effects on cell health and subsequently to probe for specific mechanistic activities. This tiered approach ensures a cost-effective and scientifically rigorous evaluation, enabling researchers to identify promising lead candidates for further development.

Section 1: Foundational Screening: Assessing General Cytotoxicity and Viability

Before investigating any specific mechanism of action, it is imperative to determine the concentration range at which the test compounds affect fundamental cellular processes. This initial screening phase distinguishes between general toxicity and specific bioactivity and is crucial for interpreting data from all subsequent assays. We will employ two complementary assays to measure different aspects of cell health: a metabolic activity assay (MTT) and a membrane integrity assay (LDH release).

Workflow for Foundational Screening

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Parallel Bioassays cluster_2 Phase 3: Data Analysis Compound Synthesized Indanone Analog Library DoseResponse Prepare Serial Dilutions (e.g., 100 µM to 1 nM) Compound->DoseResponse Treatment Treat Cells with Compounds (24-72h incubation) DoseResponse->Treatment CellCulture Seed Cells in 96-well Plates (e.g., HeLa, HepG2, SH-SY5Y) CellCulture->Treatment MTT Protocol 1.1: MTT Assay (Measures Metabolic Activity) Treatment->MTT LDH Protocol 1.2: LDH Assay (Measures Membrane Integrity) Treatment->LDH Analysis Calculate % Viability / % Cytotoxicity vs. Vehicle Control MTT->Analysis LDH->Analysis IC50 Determine IC50 (Viability) and CC50 (Cytotoxicity) Values Analysis->IC50

Caption: Workflow for initial cytotoxicity and viability screening of indanone analogs.

Protocol 1.1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes. In viable cells, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to an insoluble purple formazan. The amount of formazan produced is proportional to the number of metabolically active cells.

Methodology:

  • Cell Seeding: Seed a chosen cell line (e.g., HeLa for cancer, SH-SY5Y for neuroactivity) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X working stock of each indanone analog by serial dilution in culture medium. The final concentration should typically range from 100 µM to 1 nM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO or a known cytotoxic drug).

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to the appropriate wells in triplicate. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO or another suitable solvent to each well to dissolve the crystals. Mix gently by pipetting or shaking for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 1.2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6] The released LDH activity is measured by a coupled enzymatic reaction: LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH.[7] The NADH then reduces a tetrazolium salt to a colored formazan product, with the amount of color being proportional to the number of dead cells.[8][9]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate.

  • Establish Controls: It is critical to include three types of controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells where a lysis buffer (provided in commercial kits, often Triton X-100 based) is added 30 minutes before the end of the incubation.

    • Vehicle Control: Wells treated with the same concentration of solvent (e.g., DMSO) as the test compounds.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Percent cytotoxicity is calculated using the formula: % Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]

Data Presentation and Interpretation

The results from these foundational assays should be used to calculate the 50% inhibitory concentration (IC₅₀) for viability and the 50% cytotoxic concentration (CC₅₀). These values are essential for selecting non-toxic concentrations for subsequent mechanistic assays.

ParameterDescriptionTypical Presentation
IC₅₀ (MTT) Concentration of the compound that reduces cell viability by 50%.Dose-response curve (log[concentration] vs. % viability).
CC₅₀ (LDH) Concentration of the compound that causes 50% cytotoxicity.Dose-response curve (log[concentration] vs. % cytotoxicity).
Therapeutic Index (TI) A preliminary in vitro selectivity index, calculated as CC₅₀ / EC₅₀ from a functional assay.A higher TI suggests a better safety profile.

Section 2: Target-Based Mechanistic Assays

Based on the known bioactivities of the broader indanone class, enzyme inhibition and receptor binding are highly relevant mechanisms to investigate.[1] These assays move from a general cellular phenotype to a specific molecular interaction.

Enzyme Inhibition Assays

Rationale: Small molecules frequently exert their effects by inhibiting enzyme activity.[10] This can be achieved through various modes of interaction, such as competing with the substrate at the active site or binding to an allosteric site.[11] Understanding the type of inhibition is crucial for lead optimization.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I S1 Substrate (S) I1 Inhibitor (I) ES1->E1 -S P1 Product (P) ES1->P1 k_cat E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ESI2 ESI Complex ES2->ESI2 +I P2 Product (P) ES2->P2 k_cat EI2->ESI2 +S

Caption: Simplified models of competitive and non-competitive enzyme inhibition.

Protocol 2.1.1: Generic Kinase Luminescence Assay (e.g., Kinase-Glo®)

Principle: This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. A lower amount of ATP corresponds to higher kinase activity. The detection reagent simultaneously stops the kinase reaction and measures the remaining ATP using a thermostable luciferase, which generates a light signal proportional to the ATP concentration.

Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and ATP solution as per the specific kinase being assayed.

  • Compound Plating: In a white, opaque 96-well or 384-well plate, add 5 µL of the indanone analog dilutions in appropriate buffer. Include a "no enzyme" control and a "vehicle" control.

  • Kinase Reaction Initiation: Add 10 µL of the kinase/substrate solution to each well. Incubate for 10-15 minutes at room temperature.

  • ATP Addition: Add 10 µL of ATP solution (at a concentration near the Kₘ for the specific kinase) to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection: Add 25 µL of Kinase-Glo® Reagent to each well. Mix briefly on a plate shaker and incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value. The IC₅₀ can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.[11]

Receptor Binding Assays

Rationale: Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (the indanone analog) and its target receptor.[12][13] These assays are essential for determining a compound's affinity and can help predict its potency.[13]

Protocol 2.2.1: Competitive Radioligand Binding Assay

Principle: This assay measures the ability of a test compound (unlabeled) to compete with a known radiolabeled ligand for binding to a specific receptor. The source of the receptor can be cell membranes or purified protein. A decrease in the measured radioactivity indicates that the test compound has displaced the radioligand, signifying binding to the target receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest via cell lysis and ultracentrifugation. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the following in assay buffer:

    • Cell membranes (a predetermined optimal amount).

    • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) at a concentration at or below its Kₑ (dissociation constant).

    • Serial dilutions of the unlabeled indanone analog.

  • Define Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known, unlabeled ligand to saturate the receptors.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium.[14] This time must be determined empirically during assay development.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound ligand passes through. Wash the filters several times with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Calculate the percent inhibition caused by the indanone analog at each concentration.

    • Determine the IC₅₀ from the resulting dose-response curve.

Section 3: Cell-Based Pathway Analysis with Reporter Gene Assays

Rationale: Reporter gene assays are powerful tools for monitoring the activity of specific signaling pathways within a cellular context.[15][16] They provide a functional readout that bridges the gap between target binding and a physiological response, allowing researchers to determine if a compound acts as an agonist or antagonist of a particular pathway.[17][18]

The NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Stimulus (e.g., TNF-α) Receptor Receptor (TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates Complex IκB-NF-κB (Inactive) IkB->Complex NFkB NF-κB (p50/p65) NFkB->Complex NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates Inhibitor Indanone Analog (Potential Inhibitor) Inhibitor->IKK inhibits? Complex->NFkB IκB degradation DNA NF-κB Response Element NFkB_nuc->DNA Reporter Luciferase Gene DNA->Reporter Luciferase Luciferase Protein Reporter->Luciferase Transcription & Translation

Sources

Cell-based assays for 3,3-Difluoro-2,2-dimethyl-1-indanone derivatives in oncology

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Validation of 3,3-Difluoro-2,2-dimethyl-1-indanone Derivatives in Oncology

Introduction & Scientific Rationale

The 3,3-Difluoro-2,2-dimethyl-1-indanone scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the landscape of Hypoxia-Inducible Factor 2α (HIF-2α) antagonists.

While first-generation inhibitors like PT2385 and the FDA-approved Belzutifan (PT2977) utilize specific fluorinated indane cores to bind the HIF-2α PAS-B domain, the exploration of 3,3-difluoro-2,2-dimethyl derivatives suggests a strategic "scaffold hopping" approach.

  • The Fluorine Effect: The gem-difluoro substitution at the C3 (benzylic) position is designed to block metabolic oxidation (benzylic hydroxylation), a common clearance pathway for indanone-based drugs, thereby potentially enhancing in vivo half-life (

    
    ).
    
  • The Gem-Dimethyl Effect: The gem-dimethyl group at C2 (alpha to carbonyl) restricts conformational flexibility (Thorpe-Ingold effect), potentially locking the molecule into a bioactive conformation suitable for the hydrophobic PAS-B pocket of HIF-2α.

This guide outlines a robust, self-validating screening cascade to evaluate these derivatives for HIF-2α antagonism in Clear Cell Renal Cell Carcinoma (ccRCC) models, distinguishing true on-target efficacy from non-specific cytotoxicity.

Compound Handling & Preparation

  • Solubility Warning: Fluorinated indanones are highly lipophilic (

    
    ).
    
  • Stock Prep: Dissolve neat compound in anhydrous DMSO to 10 mM or 20 mM.

  • Storage: Aliquot into amber glass vials (fluorine can interact with some plastics over long periods) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions: Serial dilutions must be performed in DMSO before adding to cell culture media to prevent precipitation. Final DMSO concentration in assay wells must be

    
    .
    

Experimental Protocols

Protocol A: Target Engagement – HRE-Luciferase Reporter Assay

Objective: Quantify the ability of the derivative to block HIF-2α transcriptional activity.[1] Cell Model:786-O (VHL-/-) cells.[2] These cells have constitutively active HIF-2α due to the lack of VHL-mediated degradation, making them the gold standard for this assay.

Materials:

  • 786-O cells (ATCC CRL-1932).

  • pGL4.42[luc2P/HRE/Hygro] Vector (Promega).

  • Dual-Luciferase Reporter Assay System.

  • Positive Control: PT2385 or Belzutifan (10 µM).

Workflow:

  • Seeding: Plate 786-O cells (10,000/well) in white-walled 96-well plates.

  • Transfection: After 24h, co-transfect with the HRE-Firefly Luciferase plasmid and a Renilla constitutive control (for normalization).

  • Treatment: 24h post-transfection, treat cells with derivatives (8-point dose response: 1 nM – 10 µM).

    • Note: No hypoxia induction is needed for 786-O cells. If using Caki-1 cells (VHL WT), incubate in 1%

      
       hypoxia chamber.
      
  • Readout: Lyse cells after 24h treatment. Measure Firefly (HIF activity) and Renilla (Cell viability/Transfection efficiency) luminescence.

  • Analysis: Calculate the Ratio (Firefly/Renilla). Plot % Inhibition vs. Log[Concentration].

Success Criteria:

  • Z-Factor:

    
    .[3]
    
  • IC50: Potent derivatives should show IC50 < 500 nM.

  • Specificity: Renilla signal should remain stable. A drop in Renilla indicates general cytotoxicity, not specific HIF inhibition.

Protocol B: Phenotypic Selectivity Screen (Viability)

Objective: Distinguish on-target efficacy (HIF-2α dependency) from off-target toxicity. Rationale: A specific HIF-2α inhibitor should selectively kill VHL-deficient cells (786-O) while sparing VHL-wildtype cells (Caki-1) or normal cells (HK-2).

Experimental Design:

ParameterCell Line A (Target)Cell Line B (Control)
Name 786-O Caki-1 or HK-2
Genotype VHL (-/-), HIF-2α (High)VHL (+/+), HIF-2α (Low/Inducible)
Dependency High (HIF-2α addicted)Low

Method (CellTiter-Glo):

  • Plate: 3,000 cells/well in 96-well black plates.

  • Dosing: Add compounds (0.01 – 50 µM) 24h post-seeding.

  • Incubation: 120 hours (5 days) .

    • Critical Insight: HIF-2α inhibition is cytostatic, not immediately cytotoxic. Short assays (24-48h) will yield false negatives.

  • Readout: Add CellTiter-Glo reagent, shake for 10 min, read Luminescence.

Data Interpretation:

  • Calculate Selectivity Index (SI) :

    
    .
    
  • Target: SI > 10 is desired. If the compound kills Caki-1 and 786-O equally, the mechanism is likely not HIF-2α driven (potential off-target mitochondrial toxicity).

Protocol C: Biomarker Validation (Western Blot)

Objective: Confirm the blockade of HIF-2α transcriptional output without degrading the protein (distinct from PROTACs).

Targets:

  • HIF-2α: Levels should remain unchanged (The drug blocks heterodimerization, not stability).

  • Cyclin D1: Downregulated (Direct target).

  • GLUT1: Downregulated (Metabolic target).

  • VEGF: Downregulated (Secreted - can also measure by ELISA).

Step-by-Step:

  • Treat 786-O cells with

    
     of the derivative for 24h.
    
  • Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Run SDS-PAGE (4-12% Bis-Tris).

  • Blot antibodies.

    • Validation: If HIF-2α protein disappears, the compound might be acting as a molecular glue degrader, which is a novel and highly valuable finding.

Visualization of Workflows

Figure 1: Mechanism of Action & Assay Logic

This diagram illustrates the specific intervention point of the indanone derivative and the downstream consequences used for readout.

G cluster_0 Cellular Context (VHL Deficient) Compound 3,3-Difluoro-2,2-dimethyl -1-indanone Derivative HIF2a HIF-2α (PAS-B Domain) Compound->HIF2a Binds PAS-B (Steric Blockade) Complex HIF-2α / ARNT Heterodimer Compound->Complex DISRUPTS HIF2a->Complex Dimerization ARNT ARNT (HIF-1β) ARNT->Complex HRE HRE DNA Binding Complex->HRE Transcription Transcription of Oncogenes HRE->Transcription Readouts Readouts: 1. Luciferase Signal (Down) 2. Cyclin D1 (Down) 3. Cell Viability (Down in VHL-/-) Transcription->Readouts

Caption: Fig 1. Putative Mechanism of Action. The derivative binds the HIF-2α PAS-B pocket, preventing ARNT dimerization and suppressing oncogenic transcription.

Figure 2: Experimental Screening Cascade

A decision-tree workflow for validating hits.

G cluster_tier1 Tier 1: Phenotypic Screen cluster_tier2 Tier 2: Mechanism Confirmation cluster_tier3 Tier 3: Biomarker Validation Start Compound Library (Indanone Derivatives) Assay1 CellTiter-Glo (786-O vs Caki-1) Start->Assay1 Decision1 Selectivity Index > 5? Assay1->Decision1 Decision1->Start No (Discard) Assay2 HRE-Luciferase Reporter Assay Decision1->Assay2 Yes Decision2 IC50 < 1µM? Assay2->Decision2 Decision2->Start No (Off-target) Assay3 Western Blot (Cyclin D1, GLUT1) Decision2->Assay3 Yes Assay4 ELISA (VEGF Secretion) Assay3->Assay4 End In Vivo PK/PD Assay4->End Lead Candidate

Caption: Fig 2. Screening Cascade. A stepwise filter to eliminate non-specific toxins and identify true HIF-2α antagonists.

References

  • Wallace, E. M., et al. (2016).[2] A Small-Molecule Antagonist of HIF-2α Promotes Regression of Renal Cell Carcinoma.[2] Cancer Research, 76(18), 5491–5500. Link

  • Xu, R., et al. (2019).[4] 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma.[4][5][6] Journal of Medicinal Chemistry, 62(15), 6876–6893.[4] Link

  • Scheuermann, T. H., et al. (2013).[7] Allosteric inhibition of hypoxia inducible factor-2 with small molecules.[2] Nature Chemical Biology, 9(4), 271–276. Link

  • Chen, W., et al. (2016).[2] Targeting Renal Cell Carcinoma with a HIF-2 Antagonist.[2][4][6] Nature, 539, 112–117. Link

  • Cho, H., et al. (2016).[2] On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models.[2] Nature, 539, 107–111. Link

Sources

Troubleshooting & Optimization

Troubleshooting 3,3-Difluoro-2,2-dimethyl-1-indanone synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,3-difluoro-2,2-dimethyl-1-indanone. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during this multi-step synthesis. This guide is structured in a question-and-answer format to directly address specific issues, from precursor synthesis to the final fluorination and purification stages.

Overall Synthetic Pathway

The synthesis of 3,3-difluoro-2,2-dimethyl-1-indanone is typically approached in two main stages: first, the synthesis of the 2,2-dimethyl-1-indanone precursor via an intramolecular Friedel-Crafts acylation, followed by a direct electrophilic fluorination at the C3 position.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Electrophilic Fluorination A 3,3-Dimethyl-3-phenylpropanoic acid B Acyl Chloride Intermediate A->B SOCl₂ or (COCl)₂ C 2,2-Dimethyl-1-indanone B->C Intramolecular Friedel-Crafts Acylation (e.g., AlCl₃) D 2,2-Dimethyl-1-indanone E 3,3-Difluoro-2,2-dimethyl-1-indanone D->E Electrophilic Fluorinating Agent (e.g., Selectfluor®)

Caption: General two-stage synthetic route to 3,3-difluoro-2,2-dimethyl-1-indanone.

FAQs: Stage 1 - Synthesis of 2,2-Dimethyl-1-indanone (Precursor)
Question 1: My intramolecular Friedel-Crafts cyclization is failing or giving very low yields. What are the most common causes?

Answer: Low yields in this intramolecular Friedel-Crafts acylation are a frequent issue and almost always trace back to one of three areas: catalyst deactivation, suboptimal concentration, or issues with the starting material.

  • Catalyst Deactivation (Moisture): The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Trace amounts of water in your solvent, glassware, or even the starting acid chloride will quench the catalyst, halting the reaction.

    • Causality: AlCl₃ reacts vigorously with water to form aluminum hydroxides and HCl, rendering it inactive as a Lewis acid. Because the reaction requires the catalyst to activate the acyl chloride, its deactivation is catastrophic to the yield.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (e.g., freshly distilled dichloromethane or purchased anhydrous grade). The acyl chloride should be freshly prepared or distilled. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[1]

    • Causality: The product, 2,2-dimethyl-1-indanone, is a ketone. Its carbonyl oxygen acts as a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acyl chloride molecules.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃. If yields are still low, a modest increase to 1.5 equivalents can be beneficial, though this can sometimes increase side reactions.

  • Intermolecular vs. Intramolecular Reaction: The goal is an intramolecular cyclization. However, if the concentration of your acyl chloride is too high, molecules can react with each other (intermolecularly) to form polymeric byproducts.[2]

    • Causality: At high concentrations, the probability of an activated acyl chloride encountering another aromatic ring from a different molecule increases, competing with the desired ring-closing reaction.

    • Solution: Adhere to the principle of high dilution. Perform the reaction at a low concentration (typically 0.1 M or less). A slow, syringe-pump addition of the acyl chloride to a suspension of the Lewis acid in the solvent is the standard, effective technique to maintain low instantaneous concentrations and favor the intramolecular pathway.

ParameterCommon ProblemRecommended SolutionRationale
Catalyst Deactivation by moistureUse oven-dried glassware, anhydrous solvents, and an inert atmosphere.AlCl₃ is highly hygroscopic and reacts with water.[1]
Stoichiometry Insufficient catalyst loadingUse ≥1.1 equivalents of AlCl₃.The ketone product complexes with and sequesters the catalyst.[1]
Concentration High concentration leads to polymerizationRun the reaction at high dilution (<0.1 M); use slow addition.Favors the first-order intramolecular cyclization over the second-order intermolecular reaction.[2]
FAQs: Stage 2 - Electrophilic Fluorination
Question 2: My fluorination reaction is incomplete. My analysis (TLC, NMR) shows a mixture of starting material, the mono-fluorinated product, and the desired di-fluorinated product. How can I drive the reaction to the di-fluoro stage?

Answer: This is the most common challenge in this synthesis. Achieving complete di-fluorination without accumulating the mono-fluorinated intermediate requires careful control over stoichiometry, reaction time, and temperature.

The reaction proceeds stepwise, first forming 3-fluoro-2,2-dimethyl-1-indanone, which is then converted to the 3,3-difluoro product.

G cluster_0 A 2,2-Dimethyl-1-indanone (Starting Material) B 3-Fluoro-2,2-dimethyl-1-indanone (Mono-fluoro byproduct) A->B +1 eq. Selectfluor® (Fast, k₁) C 3,3-Difluoro-2,2-dimethyl-1-indanone (Desired Product) B->C +1 eq. Selectfluor® (Slow, k₂) G Start Low Yield or Incomplete Fluorination Reaction Analyze Analyze Crude Reaction Mixture (TLC, ¹⁹F NMR) Start->Analyze Decision1 Major Species Present? Analyze->Decision1 Path_SM Starting Material (No Reaction) Decision1->Path_SM Starting Material Path_Mono Mono-fluoro Product Decision1->Path_Mono Mono-fluoro Path_Complex Complex Mixture/ Degradation Decision1->Path_Complex Multiple Spots Fix_SM 1. Check Fluorinating Agent Quality 2. Increase Temperature 3. Increase Reaction Time Path_SM->Fix_SM Fix_Mono 1. Add more Fluorinating Agent (0.2-0.5 eq.) 2. Increase Temperature 3. Increase Reaction Time Path_Mono->Fix_Mono Fix_Complex 1. Re-run at Lower Temperature 2. Check for Impurities in Starting Material 3. Reduce Reaction Time Path_Complex->Fix_Complex

Sources

Technical Support Center: Purification of 3,3-Difluoro-2,2-dimethyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,3-Difluoro-2,2-dimethyl-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification process. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity of your target molecule.

I. Understanding the Chemistry: Common Byproducts in the Synthesis of 3,3-Difluoro-2,2-dimethyl-1-indanone

The synthesis of 3,3-Difluoro-2,2-dimethyl-1-indanone typically involves the fluorination of a 2,2-dimethyl-1-indanone precursor. A common method for such transformations is electrophilic fluorination.[1][2] The nature of the fluorinating agent and the reaction conditions can lead to the formation of several byproducts. Understanding these impurities is the first step in developing an effective purification strategy.

Potential Reaction Byproducts:

  • Unreacted Starting Material (2,2-dimethyl-1-indanone): Incomplete fluorination is a common issue, leaving residual starting material in the crude product.

  • Mono-fluorinated Intermediate (3-Fluoro-2,2-dimethyl-1-indanone): The reaction may stall after the addition of a single fluorine atom, especially if the reaction time is insufficient or the fluorinating agent is not reactive enough.[1][2]

  • Over-fluorinated Products: While less common for this specific substrate due to the gem-dimethyl group, aggressive fluorinating conditions could potentially lead to fluorination at other positions on the aromatic ring.

  • Hydrolysis Products: If water is present during the reaction or workup, the difluoro ketone functionality can be susceptible to hydrolysis, leading to the formation of other ketone-containing species.

  • Byproducts from the Fluorinating Agent: The spent fluorinating agent (e.g., the byproduct from N-fluorobenzenesulfonimide, NFSI) will also be present in the crude reaction mixture.

A visual representation of the potential species in your crude reaction mixture is provided below.

Caption: Key components in a typical crude reaction mixture.

II. Troubleshooting Guide: Isolating Your Target Compound

This section is formatted as a series of questions you might ask when encountering purification challenges, followed by detailed answers and protocols.

Question 1: My crude NMR shows a significant amount of unreacted starting material. How can I efficiently remove it?

Answer: The presence of a significant amount of the non-polar starting material, 2,2-dimethyl-1-indanone, alongside your more polar difluorinated product presents a good opportunity for separation by column chromatography. The difference in polarity between the hydrocarbon starting material and the difluorinated ketone allows for effective separation on silica gel.

Protocol: Flash Column Chromatography for Removal of Non-polar Impurities
  • Slurry Preparation: Dissolve your crude product in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or a mixture of hexane and ethyl acetate that ensures complete dissolution. In a separate beaker, create a slurry of silica gel in your starting mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Carefully pour the silica slurry into your chromatography column, ensuring even packing without air bubbles.

  • Sample Loading: Once the silica has settled, add a layer of sand to the top. Carefully load your dissolved crude product onto the sand bed.

  • Elution: Begin eluting with your starting mobile phase. The less polar starting material will travel down the column more quickly than your target compound.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of your mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your more polar 3,3-Difluoro-2,2-dimethyl-1-indanone.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing your pure product.

Rationale: The two fluorine atoms in your target compound significantly increase its polarity compared to the starting material. This difference in polarity dictates the strength of interaction with the stationary phase (silica gel), allowing for a clean separation.

The workflow for this purification is outlined below.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis dissolve Dissolve Crude Product pack Pack Silica Gel Column dissolve->pack load Load Sample pack->load elute Elute with Hexane/EtOAc Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate combine->concentrate

Caption: Workflow for purification by flash column chromatography.

Question 2: I'm struggling to separate the mono-fluorinated byproduct from my desired difluorinated product. What should I do?

Answer: The mono- and di-fluorinated products often have very similar polarities, making their separation by standard column chromatography challenging. In this case, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective technique. If preparative HPLC is not available, optimizing your flash chromatography conditions is crucial.

Strategy 1: Preparative HPLC

Preparative HPLC offers higher resolution than flash chromatography, making it ideal for separating compounds with small differences in polarity.

Recommended HPLC Conditions:

ParameterRecommendationRationale
Column C18 (Reverse-Phase)The fluorinated compounds will have different retention times based on their hydrophobicity.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientA gradient allows for fine-tuning the separation.
Detector UV (at a wavelength where both compounds absorb)To monitor the elution of your compounds.
Strategy 2: Optimized Flash Column Chromatography

If you must use flash chromatography, consider the following optimizations:

  • Solvent System: Use a solvent system with a lower overall polarity and a shallow gradient. For example, instead of a rapid gradient from 5% to 20% ethyl acetate in hexane, try a very slow gradient from 2% to 10%.

  • Silica Gel: Use a smaller particle size silica gel for higher resolution.

  • Column Dimensions: A longer, narrower column will provide better separation than a short, wide one.

Question 3: My final product appears to be a crystalline solid, but I'm having trouble inducing crystallization. What are some effective recrystallization techniques?

Answer: Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product. The key is to find a suitable solvent system where your compound has high solubility at elevated temperatures and low solubility at lower temperatures.[3]

Protocol: Recrystallization of 3,3-Difluoro-2,2-dimethyl-1-indanone
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your product in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve your crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting Crystallization:

  • Oiling Out: If your compound "oils out" instead of crystallizing, it means the solution is supersaturated. Try adding a little more solvent or using a solvent mixture.

  • No Crystals Form: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent. You can also try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.

A decision tree for selecting a recrystallization solvent is shown below.

Recrystallization_Solvent_Selection start Start with Small Scale Solvent Screening hot_soluble Is the compound soluble in hot solvent? start->hot_soluble cold_insoluble Is the compound insoluble in cold solvent? hot_soluble->cold_insoluble Yes try_another Try a different solvent. hot_soluble->try_another No single_solvent Use as a single recrystallization solvent. cold_insoluble->single_solvent Yes mixed_solvent Consider a mixed solvent system. cold_insoluble->mixed_solvent No

Caption: Decision tree for selecting a recrystallization solvent.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure 3,3-Difluoro-2,2-dimethyl-1-indanone?

  • A1: Pure 3,3-Difluoro-2,2-dimethyl-1-indanone is expected to be a white to off-white crystalline solid at room temperature.[4]

Q2: Are there any specific safety precautions I should take when working with fluorinated compounds?

  • A2: Yes. While 3,3-Difluoro-2,2-dimethyl-1-indanone itself is not acutely toxic, it is good practice to handle all fluorinated compounds with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some fluorinating agents and byproducts can be corrosive or toxic.[5]

Q3: How can I confirm the purity of my final product?

  • A3: A combination of analytical techniques should be used to confirm the purity of your final product:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): This will confirm the structure of your compound and help identify any remaining impurities.

    • High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile impurities.

    • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Q4: Can I use an aqueous workup to remove byproducts from the fluorinating agent?

  • A4: Yes, an aqueous workup is a standard procedure to remove water-soluble byproducts from fluorinating agents like NFSI.[6] Typically, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate or DCM) and washed with water or a saturated sodium bicarbonate solution. However, be mindful of potential hydrolysis of your product if the workup conditions are too harsh or prolonged.

IV. References

  • Zeidan, N., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. ResearchGate. Available at: [Link]

  • Postovoytenko, D., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Sloop, J. C. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Available at: [Link]

  • General Procedure for the Preparation of Fluorinated Diketones. (n.d.). University of South Alabama.

  • Chambers, R. D., et al. (2013). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chambers, R. D., et al. (2013). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Institutes of Health. Available at: [Link]

  • Szabó, D., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC - NIH. Available at: [Link]

Sources

Overcoming regioselectivity issues in Friedel-Crafts acylation of indanones

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for Friedel-Crafts acylation of indanones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter in your laboratory, with a particular focus on mastering regioselectivity.

Introduction: The Challenge of Regioselectivity in Indanone Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of acyl groups onto aromatic rings.[1] When applied to indanone scaffolds—key structural motifs in numerous biologically active molecules and pharmaceuticals—the reaction's utility is often hampered by issues of regioselectivity.[2] The inherent electronic nature of the indanone ring system, with a deactivating carbonyl group and a fused aliphatic ring, presents a unique set of challenges in predicting and controlling the site of acylation. This guide will provide you with the foundational knowledge and practical strategies to overcome these hurdles and achieve your desired regioisomeric products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the Friedel-Crafts acylation of substituted indanones?

A1: The regioselectivity of Friedel-Crafts acylation on a substituted indanone is a delicate interplay of several factors:

  • Electronic Effects of Existing Substituents: The most significant influence is the electronic nature of the substituents already present on the aromatic ring of the indanone. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups activate the ring towards electrophilic attack and are typically ortho, para-directors.[3][4] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and are generally meta-directors.[5]

  • The Directing Effect of the Indanone Carbonyl Group: The carbonyl group of the indanone ring is a deactivating group.[5] Through its electron-withdrawing resonance and inductive effects, it reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. This deactivation is strongest at the ortho and para positions relative to the carbonyl's point of attachment to the aromatic ring.

  • Steric Hindrance: The bulkiness of both the acylating agent and the substituents on the indanone ring can influence the position of attack.[6] Acylation is generally disfavored at positions flanked by bulky groups.

  • Choice of Lewis Acid: The nature and strength of the Lewis acid catalyst can impact the reactivity of the electrophile and the transition state energies, thereby influencing the isomer distribution.[7]

  • Solvent Effects: The polarity of the solvent can affect the stability of the reaction intermediates and the solubility of the product-catalyst complex, which in turn can alter the regiochemical outcome.[8]

  • Reaction Temperature: In some cases, the ratio of kinetic to thermodynamic products can be influenced by the reaction temperature.

Q2: How does the interplay between an activating group and the deactivating indanone carbonyl group determine the final regioselectivity?

A2: This is a crucial consideration. The final regiochemical outcome is determined by the dominant directing effect. In general, a strongly activating, ortho, para-directing group will override the deactivating, meta-directing influence of the carbonyl group.

For instance, in a 5-methoxy-1-indanone, the methoxy group is a strong activating group and will direct acylation to its ortho and para positions. The position para to the methoxy group (the 7-position) is sterically hindered by the fused ring. Therefore, acylation is most likely to occur at the position ortho to the methoxy group, which is the 6-position.

Q3: Can I predict the major regioisomer with certainty?

A3: While the principles of electrophilic aromatic substitution provide a strong predictive framework, absolute certainty is not always possible without experimental data. The interplay of electronic and steric effects can be complex. For novel substrates, it is always advisable to perform a small-scale pilot reaction and analyze the product mixture to determine the actual regioselectivity under your specific reaction conditions.

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of regioisomers, and separation is difficult.

Cause: This is a common issue when the electronic and steric directing effects of the substituents on the indanone ring do not overwhelmingly favor a single position of attack.

Solutions:

  • Optimize the Lewis Acid: Different Lewis acids can exhibit varying degrees of steric bulk and acidity, which can influence the regioselectivity. For instance, a bulkier Lewis acid may favor acylation at a less sterically hindered position. Experiment with a range of Lewis acids such as AlCl₃, FeCl₃, TiCl₄, or SnCl₄.

  • Solvent Screening: The polarity of the solvent can have a profound effect on the isomer ratio. As demonstrated in the synthesis of 5,6-dimethoxy-2-methyl-1-indanone, changing the solvent can dramatically alter the product distribution.[9] Non-polar solvents like dichloromethane or 1,2-dichloroethane may favor the kinetic product, while more polar solvents like nitrobenzene can favor the thermodynamic product.[8]

    • Workflow for Solvent Screening:

      solvent_screening Start Reaction produces isomer mixture Solvent_Screen Screen Solvents: Dichloromethane, Nitrobenzene, Acetonitrile, Toluene Start->Solvent_Screen Analyze Analyze isomer ratio by GC-MS or NMR Solvent_Screen->Analyze Optimize Select solvent with best selectivity Analyze->Optimize

      Caption: Workflow for solvent screening to optimize regioselectivity.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the kinetically favored product. Conversely, higher temperatures may allow for equilibration to the thermodynamically more stable isomer.

Problem 2: The acylation is occurring at an undesired position.

Cause: The inherent directing effects of the substituents on your indanone substrate are favoring the formation of the unwanted isomer.

Solutions:

  • Employ a Blocking Group Strategy: In some cases, it may be possible to temporarily block the more reactive position with a removable functional group. For example, a sulfonic acid group can be introduced and later removed.

  • Change the Synthetic Strategy: If direct acylation consistently yields the wrong isomer, consider an alternative synthetic route. This might involve synthesizing a precursor that already has the acyl group in the desired position before forming the indanone ring via an intramolecular Friedel-Crafts reaction.[10]

Problem 3: I am observing low or no conversion to the acylated product.

Cause: The indanone ring may be too deactivated for the reaction to proceed under your current conditions.

Solutions:

  • Increase Catalyst Stoichiometry: Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst because the product ketone can form a complex with the catalyst, rendering it inactive.[1]

  • Use a Stronger Lewis Acid: If a milder Lewis acid is not effective, switching to a stronger one like AlCl₃ may be necessary.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for deactivated substrates. However, be mindful that this may also lead to side reactions or decreased selectivity.

  • Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides.[11]

Data & Protocols

Table 1: Influence of Solvent on Regioselectivity of 5,6-Dimethoxy-2-methyl-1-indanone Synthesis

This table summarizes the effect of different solvents on the ratio of the desired product (5,6-dimethoxy-2-methyl-1-indanone) to its regioisomer (6,7-dimethoxy-2-methyl-1-indanone) in a catalytic intramolecular Friedel-Crafts reaction.[9]

SolventProduct to Regioisomer Ratio
Nitromethane>20 : 1
Acetonitrile9 : 1
Toluene8 : 1
Chlorobenzene7 : 1

This data clearly demonstrates that a more polar solvent like nitromethane can significantly enhance the regioselectivity of the reaction.

Experimental Protocol: Regioselective Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone[9]

This protocol provides a detailed, step-by-step methodology for the synthesis of 5,6-dimethoxy-2-methyl-1-indanone, highlighting the use of nitromethane to achieve high regioselectivity.

Materials:

  • 2-(3,4-Dimethoxybenzyl)-2-methyl-1,3-dioxane-4,6-dione (1 equivalent)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalyst)

  • Nitromethane (solvent)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 2-(3,4-dimethoxybenzyl)-2-methyl-1,3-dioxane-4,6-dione in nitromethane at 0 °C, add TMSOTf dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 5,6-dimethoxy-2-methyl-1-indanone.

Reaction Mechanism:

FC_Acylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant Substituted Indanone SigmaComplex Sigma Complex (Arenium Ion) Reactant->SigmaComplex + Acylium Ion AcylHalide R-COCl AcyliumIon Acylium Ion [R-C=O]+ AcylHalide->AcyliumIon + AlCl3 LewisAcid AlCl3 LewisAcid->AcyliumIon AcyliumIon->SigmaComplex Product Acylated Indanone SigmaComplex->Product - H+ HCl HCl Product->HCl Catalyst_Regen AlCl3 (regenerated) Product->Catalyst_Regen

Sources

Stability of 3,3-Difluoro-2,2-dimethyl-1-indanone under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated Support Center resource for researchers working with 3,3-Difluoro-2,2-dimethyl-1-indanone . It synthesizes chemical principles with practical troubleshooting scenarios.

Subject: Stability Profile & Handling Under Basic Conditions Document ID: TS-IND-F2-004 Audience: Medicinal Chemists, Process Chemists

Executive Chemical Profile

Molecule: 3,3-Difluoro-2,2-dimethyl-1-indanone CAS: 1034921-55-5 Core Attributes: Non-enolizable ketone, benzylic gem-difluoride.

Technical Summary: This molecule exhibits exceptional stability under standard basic conditions compared to its non-methylated analogs. The stability is derived from two synergistic structural features:

  • The Gem-Dimethyl Block (C2): The quaternary carbon at the

    
    -position prevents enolization. This shuts down the primary pathway for base-catalyzed degradation (aldol condensation, polymerization) [1].
    
  • The Benzylic Fluorine Shield (C3): While benzylic positions are typically reactive, the

    
     group strengthens the local C-C bonds via the fluorine gauche effect, and the lack of protons prevents E2 elimination [2].
    

Stability Verdict:

  • Aqueous Bases (NaOH, KOH): High Stability (Resistant to hydrolysis/ring-opening).

  • Non-Nucleophilic Bases (LDA, LiHMDS, t-BuOK): High Stability (Inert).

  • Nucleophilic Bases (Alkoxides, Amides): Moderate Stability (Risk of reversible carbonyl addition).

Troubleshooting Guides (Q&A Format)

Module A: Base Compatibility & Ring Integrity

Q: I treated the compound with 1M NaOH at reflux, but I see no reaction. Is my reagent bad? A: No, your reagent is likely fine. The molecule is chemically designed to resist this condition.

  • The Science: Classic base-mediated ring opening (Haller-Bauer type cleavage) requires the formation of a stabilized carbanion as a leaving group. If the C1-C2 bond were to break, the leaving group would be a tertiary carbanion (at the dimethyl C2 position), which is energetically prohibited without extreme forcing conditions.

  • Action: If you are attempting to hydrolyze the ketone, this substrate is the wrong candidate. If you are trying to clean it, a basic wash is perfectly safe.

Q: I used Sodium Methoxide (NaOMe) and my yield plummeted. The NMR is messy. What happened? A: You likely triggered a reversible nucleophilic attack or transesterification-like pathway if other esters are present.

  • The Science: Unlike bulky bases (t-BuOK), Methoxide is a strong nucleophile. It can attack the C1 carbonyl to form a tetrahedral hemiketal intermediate. While the ring likely won't open, this equilibrium can trap your material or lead to side reactions if quench conditions are not carefully controlled (e.g., formation of hemiacetals upon acidification).

  • Troubleshooting: Switch to a bulky, non-nucleophilic base like Potassium tert-butoxide (t-BuOK) or LiHMDS if you need basicity without nucleophilic attack.

Q: Can I perform a lithium-halogen exchange on the aromatic ring without protecting the ketone? A: Risky.

  • The Science: While the 2,2-dimethyl group provides steric protection, strong alkyllithiums (n-BuLi, t-BuLi) are small enough to attack the C1 carbonyl (1,2-addition) faster than they perform Li-Hal exchange on the ring, especially at temperatures above -78°C.

  • Protocol: You must perform the exchange at -78°C or lower . If possible, use a temporary protecting group (though ketalization is difficult due to the steric gem-dimethyl group).

Module B: Fluorine Stability

Q: Will the fluorine atoms undergo elimination (dehydrofluorination) in base? A: No.

  • The Science: Elimination (E2) requires a proton on the adjacent carbon (beta-proton). The adjacent carbon (C2) is fully substituted with methyl groups. There are no protons available to abstract.

  • Exception: If you use a reducing metal (like Mg or Na) in the presence of a base, you risk reductive defluorination, but standard Brønsted bases will not touch the

    
     group.
    

Decision Logic: Reaction Failure Analysis

The following diagram illustrates the logical flow for diagnosing issues when reacting this substrate under basic conditions.

StabilityLogic Start Problem: Low Yield/Side Products in Basic Conditions CheckBase Step 1: Analyze Base Type Start->CheckBase IsNuc Is the Base Nucleophilic? (e.g., MeO-, EtO-, OH-) CheckBase->IsNuc Standard Base IsStrong Is it a Superbase? (e.g., n-BuLi, t-BuLi) CheckBase->IsStrong Organometallic Adduct Issue: Carbonyl Attack (1,2-Addition) Formation of Hemiketals/Alcohols IsNuc->Adduct Yes (Small Nucleophile) Stable Outcome: Molecule is Inert (Steric/Electronic Protection) IsNuc->Stable No (Bulky/Non-Nuc e.g., t-BuOK) RingOpen Issue: Competition with Li-Hal Exchange or Alkyl Addition IsStrong->RingOpen Yes (T > -78°C) IsStrong->Stable No (Controlled Temp)

Caption: Diagnostic flowchart for evaluating stability failures based on base nucleophilicity and steric parameters.

Standardized Protocols

Protocol 1: Base Stability Stress Test

Use this protocol to validate the integrity of the 3,3-difluoro-2,2-dimethyl-1-indanone core before committing to a multi-step synthesis.

Materials:

  • Substrate: 50 mg

  • Base: NaOH (2M aq) or K2CO3 (3 eq)

  • Solvent: THF/Water (1:1)

  • Temperature: 60°C

Procedure:

  • Dissolution: Dissolve 50 mg of substrate in 1 mL THF.

  • Addition: Add 1 mL of 2M NaOH.

  • Incubation: Heat to 60°C for 4 hours.

  • Workup: Cool to RT. Dilute with EtOAc (5 mL). Wash with Brine.

  • Analysis: Dry organic layer (

    
    ) and analyze via 19F-NMR .
    

Pass Criteria:

  • 19F-NMR: Single peak (or distinct AB quartet if chiral center induced elsewhere) matching starting material.

  • 1H-NMR: Retention of the gem-dimethyl singlet (~1.2-1.3 ppm).

  • Absence: No new peaks in the 10-12 ppm region (indicative of carboxylic acids from ring opening).

Protocol 2: Safe Workup for Basic Reactions

When using this intermediate in basic coupling reactions (e.g., Belzutifan-related synthesis [3]), avoid acidic quenches that might hydrolyze the


 group if the ketone has been reduced.

Recommended Quench:

  • Cool reaction mixture to 0°C.

  • Add Saturated Ammonium Chloride (

    
    ) dropwise. Do not use HCl.
    
  • Maintain pH ~7-8 during extraction.

Quantitative Data: Base Sensitivity Matrix

Base ReagentpKa (Conj. Acid)NucleophilicityPredicted Stability (25°C)Risk Factor
Pyridine / Et3N ~5-10LowExcellent None.
K2CO3 / Cs2CO3 ~10ModerateExcellent Safe for alkylations.
NaOH / KOH (aq) 15.7HighGood Stable due to sterics; avoid prolonged reflux.
NaOMe / NaOEt 16-17HighModerate Risk of reversible carbonyl addition.
t-BuOK 17Low (Bulky)Excellent Preferred strong base.
LiHMDS / LDA 26 / 36Low (Bulky)Excellent Safe; no alpha-protons to deprotonate.
n-BuLi 50Very HighPoor Will attack Carbonyl (C1).

References

  • ChemicalBook. (2024).[1] Synthesis of Belzutifan and Indanone Core Intermediates.[1] (Describes the stability and handling of analogous indanone cores during SNAr and alkylation steps).

  • National Institutes of Health (NIH) - PubMed. (2020). Synthesis of gem-Difluoro Olefins and Stability of Difluoro-methylene positions.[2] (Provides mechanistic grounding on the inertness of benzylic CF2 groups lacking beta-hydrogens).

  • Google Patents. (2024). US20240010613A1 - Novel synthetic pathway to belzutifan. (Details the industrial handling of fluorinated indanone intermediates).

  • Organic Chemistry Portal. (2019). Difluoroalkane synthesis and stability.[1][2][3][4] (General reactivity profiles of gem-difluoroalkanes).

Sources

Technical Support Center: Optimizing the Fluorination of 2,2-dimethyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the fluorination of 2,2-dimethyl-1-indanone. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on incorporating fluorine into this valuable synthetic building block. The introduction of a fluorine atom at the C2-position creates a chiral quaternary center, a motif of significant interest in drug discovery for its ability to modulate the physicochemical and metabolic properties of molecules.[1][2]

This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the common challenges and optimization parameters associated with this electrophilic fluorination reaction.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common queries and issues encountered during the fluorination of 2,2-dimethyl-1-indanone.

Q1: Which electrophilic fluorinating agent is best for my reaction: Selectfluor® or N-Fluorobenzenesulfonimide (NFSI)?

A: Both Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and NFSI are excellent "F+" donors, but they have distinct characteristics that may make one more suitable for your specific needs.[3][4] The choice often depends on factors like desired reactivity, cost, and downstream processing.

The gem-dimethyl group at the C2 position of your substrate prevents further enolization after monofluorination, thus simplifying the reaction and reducing the risk of over-fluorination which can be a concern with other ketones.

Data Presentation: Comparison of Common Electrophilic Fluorinating Agents

FeatureSelectfluor®N-Fluorobenzenesulfonimide (NFSI)
Reactivity Generally considered one of the most reactive and effective electrophilic fluorinating agents.[3]Highly effective, with reactivity that can be finely tuned by the choice of catalyst or reaction conditions.[4][5]
Solubility Good solubility in polar aprotic solvents like acetonitrile and DMF.Soluble in a wide range of organic solvents, including acetonitrile, THF, and dichloromethane.
Byproducts The primary byproduct is the protonated DABCO salt, which is water-soluble and easily removed during aqueous workup.The byproduct is benzenesulfonimide, which is less polar and may sometimes require chromatography for complete removal.
Handling Crystalline, non-hygroscopic solid that is safe and easy to handle.[3]Crystalline solid, stable, and generally easy to handle.
Cost Can be more expensive than NFSI on a molar basis.Often more cost-effective for large-scale synthesis.

Expert Recommendation: For initial lab-scale experiments, Selectfluor® is highly recommended due to its high reactivity and the straightforward, non-chromatographic removal of its byproducts.[6] If you are developing a process for large-scale manufacturing or exploring catalytic asymmetric variations, NFSI is an excellent and often more economical choice.[5]

Q2: My reaction yield is low. What are the possible causes and how can I improve it?

A: Low yield is a common issue that can almost always be traced back to a few key parameters. The logical process for troubleshooting is to first ensure the integrity of your starting materials and then systematically investigate the reaction conditions.

Visualization: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_sm 1. Verify Starting Material & Reagents start->check_sm check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Evaluate Workup & Purification start->check_workup sm_purity Purity of Indanone (NMR/GC) check_sm->sm_purity reagent_quality Fluorinating Agent Quality (Activity/Age) check_sm->reagent_quality solvent_dryness Solvent Anhydrous? check_sm->solvent_dryness temp_time Increase Temperature/Time? check_conditions->temp_time stoichiometry Increase Stoichiometry of Fluorinating Agent? check_conditions->stoichiometry extraction Sufficient Extractions? check_workup->extraction purification_loss Loss During Chromatography? check_workup->purification_loss

Caption: A logical workflow for diagnosing the cause of low reaction yields.

Data Presentation: Troubleshooting Guide for Low Reaction Yield

Potential CauseDiagnostic CheckRecommended ActionCausality
Incomplete Conversion Monitor the reaction by TLC or GC-MS. Is starting material still present after the expected reaction time?Increase reaction temperature (e.g., from room temp to 70°C) or extend the reaction time.[6] A slight excess (1.1-1.2 eq) of the fluorinating agent can also drive the reaction to completion.The fluorination of ketones relies on the formation of an enol or enolate intermediate. This formation can be slow, and higher temperatures increase the rate of both enolization and the subsequent electrophilic attack.
Reagent Degradation Is the fluorinating agent old or has it been improperly stored?Use a freshly opened bottle of the fluorinating agent. Store reagents in a desiccator away from light and moisture.Electrophilic fluorinating agents can be sensitive to moisture and can lose their activity over time, leading to a lower effective concentration in the reaction.
Presence of Water Are you using anhydrous solvents and inert atmosphere techniques?Use freshly distilled or commercially available anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar) if sensitivity is suspected.Water can compete with the enol as a nucleophile and can also hydrolyze the fluorinating agent, reducing its efficacy.
Product Loss During Workup Analyze your aqueous and organic layers post-extraction. Is your product water-soluble?Perform multiple extractions (e.g., 3x with CH₂Cl₂) to ensure complete recovery from the aqueous phase.[6] Dry the combined organic layers thoroughly before solvent removal.The fluorinated indanone has slightly increased polarity compared to the starting material. Inadequate extraction can lead to significant product loss.
Q3: What is the mechanistic basis for this reaction, and how does it inform my experimental design?

A: The reaction proceeds via an electrophilic attack of the fluorinating agent on the enol tautomer of the 2,2-dimethyl-1-indanone. Understanding this is critical because the rate-limiting step is often the formation of the enol.

Visualization: Mechanism of Electrophilic Ketone Fluorination

mechanism cluster_0 Keto-Enol Tautomerism (Rate-Determining) cluster_1 Electrophilic Attack ketone 2,2-dimethyl-1-indanone (Keto Form) enol Enol Intermediate ketone->enol H⁺ or OH⁻ product 2-Fluoro-2,2-dimethyl-1-indanone enol->product Nucleophilic attack from enol selectfluor Selectfluor® ('F⁺') selectfluor->product

Caption: The reaction proceeds through a rate-determining enolization followed by rapid electrophilic fluorination.

Experimental Implications:

  • Acid/Base Catalysis: While often not necessary, trace amounts of acid or base can catalyze the enolization step. However, this can also lead to side reactions. For this substrate, it's best to start under neutral conditions.

  • Solvent Choice: Polar aprotic solvents like acetonitrile (CH₃CN) are ideal.[7] They effectively dissolve both the ketone and the fluorinating agent without interfering with the enol intermediate. Protic solvents like methanol may compete as nucleophiles.

  • Temperature: As mentioned, temperature directly influences the rate of enolization. If your reaction is slow at room temperature, refluxing in acetonitrile (70-80°C) is a standard and effective next step.[6]

Section 2: Experimental Protocols

SOP 1: General Protocol for the Fluorination of 2,2-dimethyl-1-indanone with Selectfluor®

This protocol provides a robust starting point for your experiments.

Materials:

  • 2,2-dimethyl-1-indanone (1.0 eq)

  • Selectfluor® (1.1 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round bottom flask with magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round bottom flask under an inert atmosphere, add 2,2-dimethyl-1-indanone (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to create a solution of approximately 0.1 M concentration. Stir until the starting material is fully dissolved.

  • Reagent Addition: Add Selectfluor® (1.1 eq) to the solution in one portion.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. If monitoring shows slow conversion, heat the reaction to reflux (approx. 82°C) and continue monitoring. A general reaction time can range from 10 to 48 hours.[6][7]

  • Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: a. Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure. b. Dissolve the resulting residue in dichloromethane (CH₂Cl₂). c. Wash the organic layer with deionized water (3x) to remove the spent Selectfluor® byproducts.[6] d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

SOP 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Eluent System: A good starting eluent is a 9:1 mixture of Hexane:Ethyl Acetate.

  • Spotting: On a silica TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Develop the plate in the eluent system.

  • Visualization: Visualize the plate under a UV lamp (254 nm). The starting material (ketone) will be less polar than the fluorinated product. A complete reaction is indicated by the disappearance of the starting material spot in the RM lane.

Section 3: References

  • Selectfluor - Wikipedia. [Link]

  • Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. Molecules, 2019. [Link]

  • Selectfluor: mechanistic insight and applications. Chemical Society Reviews, 2013. [Link]

  • 2-indanone - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Electrophilic Fluorination using 3 different reagents. YouTube, 2021. [Link]

  • Process for preparing 1-indanones. Google Patents, 2003.

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. East Tennessee State University, 2011. [Link]

  • Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluorination and Condensation Prod. ResearchGate, 2018. [Link]

  • Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. National Center for Biotechnology Information, 2019. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. ResearchGate, 2017. [Link]

  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Chapter 2 Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluorination and Condensation Products. ResearchGate, 2020. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. National Center for Biotechnology Information, 2017. [Link]

Sources

Identifying byproducts in 3,3-Difluoro-2,2-dimethyl-1-indanone synthesis by NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers synthesizing 3,3-Difluoro-2,2-dimethyl-1-indanone . It is designed to troubleshoot reaction outcomes using NMR spectroscopy as the primary diagnostic tool.

Subject: Diagnostic Protocols for 3,3-Difluoro-2,2-dimethyl-1-indanone Synthesis Applicable Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor®, XtalFluor-E® Technique: Nuclear Magnetic Resonance (19F, 1H, 13C)[1]

Executive Summary

Synthesizing 3,3-difluoro-2,2-dimethyl-1-indanone typically involves the deoxyfluorination of 2,2-dimethyl-1,3-indanedione . Because the starting material is symmetric, the reaction trajectory involves breaking this symmetry to form the mono-carbonyl/mono-difluoro product.

The Critical Challenge: The most common failure modes are under-reaction (recovering starting material) or over-reaction (forming the tetrafluoro species). Because the gem-dimethyl group at C2 blocks simple elimination, vinyl fluoride byproducts are rare unless skeletal rearrangement (methyl migration) occurs.

Module 1: The Diagnostic Landscape (Visualizing the Pathway)

Before interpreting spectra, understand the structural evolution. The reaction proceeds from a symmetric dione to an asymmetric ketone-difluoride, and potentially to a symmetric tetrafluoride.

ReactionPathway SM Starting Material (2,2-dimethyl-1,3-indanedione) Symmetric Inter Intermediate (Hemiaminal/Cation) SM->Inter + DAST Target TARGET (3,3-difluoro-2,2-dimethyl-1-indanone) Asymmetric Inter->Target - F- Rearrange Rearrangement (Vinyl Fluoride via Me-shift) Inter->Rearrange Carbocation Shift Over Over-Reaction (1,1,3,3-tetrafluoro-2,2-dimethylindane) Symmetric Target->Over + DAST (Excess/Heat)

Figure 1: Reaction trajectory showing the symmetry-breaking step to the Target and the symmetry-restoring step to the Over-reaction byproduct.

Module 2: Triage & Troubleshooting (Q&A)

Q1: My 19F NMR shows a single strong signal around -110 ppm. Do I have the product?

Maybe, but you must confirm with 1H NMR.

  • The Scenario: Both the Target (difluoro) and the Over-reaction byproduct (tetrafluoro) will show a singlet (or tight multiplet) in the benzylic fluorine region (-100 to -120 ppm).

  • The Diagnostic: Check the 1H NMR aromatic region .

    • Target (Asymmetric): The introduction of CF2 at C3 makes the aromatic ring asymmetric. You will see a complex 4-proton pattern (ABCD system).

    • Over-reaction (Symmetric): If you formed the tetrafluoro species, the molecule regains symmetry (

      
      ). The aromatic protons will revert to a symmetric AA'BB' pattern, looking deceptively similar to the starting material.
      
Q2: I see a triplet in my 13C NMR at ~128 ppm ( Hz). Is this the carbonyl carbon?

No. That is your CF2 carbon. [2]

  • Explanation: The Carbon-Fluorine coupling constant (

    
    ) is massive, typically 240–250 Hz.
    
  • The Check:

    • CF2 Carbon (C3): Look for a triplet at 120–130 ppm with

      
       Hz.
      
    • Carbonyl Carbon (C1): Look for a triplet at ~195–200 ppm . Wait, why a triplet? Because of 3-bond coupling (

      
      ) from the fluorine atoms at C3 through the aliphatic C2. This coupling is much smaller (~5–10 Hz).
      
    • If the Carbonyl peak is missing: You have likely formed the tetrafluoro byproduct (Over-reaction).

Q3: My 19F spectrum has a signal at -115 ppm (Major) and a smaller signal at -125 ppm. What is the impurity?

This is likely the "Hemiketal" intermediate or Hydrolysis product.

  • Mechanism: DAST fluorination proceeds via an intermediate amino-sulfur species.[3] If the reaction is quenched too early, or if moisture enters, you may form a hemiketal or trap a reaction intermediate.

  • Troubleshooting:

    • Action: Run a standard hydrolysis test. Take a small aliquot, treat with aqueous NaHCO3, extract, and re-run NMR.

    • Result: If the -125 ppm peak disappears or shifts significantly, it was a labile intermediate. If it persists, it may be a skeletal isomer (rare without methyl migration).

Q4: I see complex splitting in the Methyl region (1H NMR). Shouldn't it be a singlet?

It depends on the symmetry.

  • Target (Desired): The C2 position has two methyl groups.[3][4] In the target molecule, C3 is

    
     and C1 is 
    
    
    
    . The molecule has a plane of symmetry passing through the C1-C2-C3 bonds if the ring is planar, but steric bulk often twists it. However, usually, the methyls appear as a singlet because they are enantiotopic (or chemically equivalent due to rapid rotation).
  • The Red Flag: If you see two distinct methyl singlets , you have broken the local symmetry at C2. This occurs if:

    • Methyl Migration: One methyl moved to C3 (Wagner-Meerwein rearrangement), leaving a C-F and a Me at C3. This would create a chiral center, making the remaining protons diastereotopic.

    • Conformational Lock: If the ring is frozen (low temp NMR), the methyls might split.

Module 3: Data Reference Tables

Table 1: 19F NMR Fingerprints (Reference: ppm)
SpeciesChemical Shift (

)
MultiplicityDiagnostic Note
Target (Difluoro) -105 to -115 ppmSinglet (broad)May show small coupling to aromatics.
Tetrafluoro (Bis) -110 to -120 ppmSingletOften slightly upfield of the target.
Vinyl Fluoride -110 to -130 ppmMultipletIndicates elimination (requires Me-migration).
DAST Residue +50 to +60 ppmBroadUnreacted reagent or sulfur byproducts.
Table 2: 1H NMR Symmetry Check
SpeciesAromatic RegionMethyl RegionSymmetry Status
Starting Material AA'BB' (Symmetric)Singlet (6H)

(Symmetric)
Target (Product) ABCD (Complex) Singlet (6H)

(Asymmetric)
Tetrafluoro AA'BB' (Symmetric)Singlet (6H)

(Symmetric)

Module 4: Step-by-Step Characterization Protocol

Follow this logic flow to confirm your structure:

  • Acquire 19F NMR (Proton-Coupled):

    • Scan Range: +100 to -200 ppm.

    • Goal: Confirm presence of Fluorine.[1][3][5][6][7][8] If silent, reaction failed.

  • Acquire 1H NMR:

    • Focus: 7.0–8.0 ppm (Aromatic).

    • Decision:

      • Symmetric pattern?

        
         Check 13C for Carbonyl. (Could be SM or Tetrafluoro).
        
      • Asymmetric pattern?

        
         Likely Target.
        
  • Acquire 13C NMR (Proton-Decoupled):

    • Focus: ~200 ppm (Carbonyl).

    • Decision:

      • Peak Present (Triplet ~5-10 Hz)?

        
        Confirmed Target. 
        
      • Peak Absent?

        
        Confirmed Tetrafluoro. 
        
Decision Tree Diagram

DecisionTree Start Start: Analyze Crude Mixture F_Signal 19F NMR Signal? Start->F_Signal No_F No Reaction (Recovered SM) F_Signal->No_F No Yes_F Signal at -100 to -120 ppm F_Signal->Yes_F Yes H_Sym 1H NMR Aromatic Symmetry? Yes_F->H_Sym Asym Asymmetric (ABCD) H_Sym->Asym Target Pattern Sym Symmetric (AA'BB') H_Sym->Sym Warning Present TARGET CONFIRMED Asym->Present C_Carbonyl 13C NMR: C=O Peak? Sym->C_Carbonyl C_Carbonyl->No_F C=O Present (False Positive F signal?) Absent Tetrafluoro Byproduct C_Carbonyl->Absent No C=O

Figure 2: Logical flow for identifying the target molecule versus symmetric impurities.[4]

References

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[3][7] The Journal of Organic Chemistry, 40(5), 574–578. Link

  • Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination of 1,3-Diketones with Deoxo-Fluor. Journal of Fluorine Chemistry, 116(1), 23-26. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for J-coupling constants).

Sources

Validation & Comparative

Comparative study of 3,3-Difluoro-2,2-dimethyl-1-indanone and other kinase inhibitor scaffolds

[1]

Executive Summary

This guide presents a technical evaluation of 3,3-Difluoro-2,2-dimethyl-1-indanone (CAS: 1034921-55-5) as a privileged scaffold for kinase inhibitor discovery. While standard indanone cores (e.g., in Donepezil or early Akt inhibitors) offer favorable hinge-binding geometries, they often suffer from rapid metabolic clearance via hydroxylation at the C2/C3 positions.

This study compares the 3,3-Difluoro-2,2-dimethyl-1-indanone scaffold against standard 1-Indanone and 2,2-Dimethyl-1-indanone cores. We demonstrate how the strategic installation of gem-difluoro and gem-dimethyl groups serves as a dual-mechanism lock—enhancing metabolic stability (blocking CYP450 oxidation) while modulating lipophilicity and conformation.

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Pharmacologists.

Scaffold Architecture & Rationale

The transition from a bare indanone to the 3,3-difluoro-2,2-dimethyl derivative represents a classic "Scaffold Hopping" and optimization strategy.

Structural Evolution[1]
  • 1-Indanone (Baseline): The parent scaffold. Chemically reactive at C2 (enolizable) and metabolically labile at C3 (benzylic oxidation).

  • 2,2-Dimethyl-1-indanone (Intermediate): Methylation at C2 blocks enolization and prevents racemization if a chiral center is formed nearby. However, C3 remains a "soft spot" for metabolic attack.

  • 3,3-Difluoro-2,2-dimethyl-1-indanone (Optimized): The gem-difluoro group at C3 acts as a bioisostere for the methylene group but blocks benzylic hydroxylation. The fluorine atoms also lower the pKa of adjacent protons (if any) and modulate the electron density of the aromatic ring.

Comparative Physicochemical Profile[1][2]
Feature1-Indanone2,2-Dimethyl-1-indanone3,3-Difluoro-2,2-dimethyl-1-indanone
CAS 83-33-017190-77-11034921-55-5
MW 132.16160.21196.19
CLogP (Est.) ~1.8~2.5~3.1
Metabolic Liability High (C2/C3 oxidation)Moderate (C3 oxidation)Low (Blocked C2/C3)
Electronic Effect Electron NeutralWeak Inductive (+I)Strong Inductive (-I) from Fluorine
Conformation Flexible PuckerRigidified (Thorpe-Ingold)Highly Rigidified

Expert Insight: The increase in CLogP with the difluoro-dimethyl modification must be balanced by adding polar solubilizing groups (e.g., piperazines, morpholines) elsewhere in the final drug molecule. The primary gain here is metabolic half-life (


) , not solubility.

Case Study: Optimization of Akt Kinase Inhibitors

Context: Indanone derivatives have been explored as allosteric inhibitors of Akt (Protein Kinase B) , a key node in the PI3K/Akt/mTOR pathway implicated in cancer.

The Problem

Early generation inhibitors like 2-arylidene-4,7-dimethyl indan-1-one (FXY-1) showed promise but suffered from rapid clearance. The presence of abstractable hydrogens at the benzylic position (C3) allowed CYP450 enzymes to hydroxylate the core, leading to rapid excretion.

The Solution

Incorporating the 3,3-difluoro-2,2-dimethyl motif:

  • Blocks C2 Enolization: Prevents non-specific covalent binding and racemization.

  • Blocks C3 Oxidation: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H benzylic bond, rendering the position inert to oxidative metabolism.

  • Electronic Modulation: The electron-withdrawing fluorines reduce the electron density on the benzene ring, potentially strengthening

    
     stacking interactions with phenylalanine residues in the kinase binding pocket (e.g., the Gatekeeper region).
    
Visualization of Scaffold Optimization

The following diagram illustrates the structural logic transforming a labile hit into a stable lead.

ScaffoldOptimizationcluster_0Metabolic Soft Spotscluster_1Next-Gen CoreBase1-Indanone(Metabolically Labile)Step12,2-Dimethylation(Blocks Enolization)Base->Step1 MethylationInter2,2-Dimethyl-1-indanone(Stable C2, Labile C3)Step1->InterStep23,3-Difluorination(Blocks Metabolism)Inter->Step2 FluorinationFinal3,3-Difluoro-2,2-dimethyl-1-indanone(Optimized Scaffold)Step2->Final

Caption: Structural evolution from basic indanone to the metabolically hardened 3,3-difluoro-2,2-dimethyl scaffold.

Experimental Protocols

Synthesis of a Model Inhibitor Intermediate

Since the C2 position is blocked, standard aldol condensations (used for arylidene indanones) are impossible. The primary reactivity handle is the C1 Carbonyl .

Objective: Reductive amination to attach a Hinge Binder (e.g., an aminopyridine).

Reagents:

  • Scaffold: 3,3-Difluoro-2,2-dimethyl-1-indanone (1.0 eq)[1][2]

  • Amine: 4-Amino-pyridine derivative (1.1 eq)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    )
    
  • Reducing Agent: Sodium cyanoborohydride (

    
    )
    

Protocol:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve the scaffold (1.0 mmol) and amine (1.1 mmol) in anhydrous THF (5 mL).
    
  • Add

    
     (2.0 mmol) dropwise. The solution may turn yellow/orange.
    
  • Stir at reflux (65°C) for 12–16 hours to drive imine formation (steric bulk of gem-dimethyl requires forcing conditions).

  • Reduction: Cool to 0°C. Dilute with dry MeOH (2 mL).

  • Add

    
     (2.0 mmol) portion-wise.
    
  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Add 1N NaOH (5 mL) to precipitate titanium salts. Filter through Celite.

  • Workup: Extract with EtOAc (3x). Wash organics with Brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Kinase Inhibition Assay (FRET-based)

To validate the scaffold's performance in a drug context (e.g., Akt1 inhibition).

Materials:

  • Recombinant Akt1 Kinase.

  • FRET Peptide Substrate (e.g., Crosstide fused to fluorophores).

  • Test Compounds (Dissolved in DMSO).

Workflow:

  • Preparation: Dilute compounds in 100% DMSO to 100x final concentration.

  • Master Mix: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Triton X-100).
    
  • Incubation: Add 5 µL of compound and 10 µL of Enzyme solution to a 384-well plate. Incubate for 15 min at RT.

  • Reaction Start: Add 10 µL of Substrate/ATP mix (

    
     concentrations).
    
  • Run: Incubate for 60 min at RT.

  • Detection: Add Stop/Detection solution (EDTA + Phospho-specific antibody). Read Fluorescence Ratio (Ex 320nm / Em 665nm).

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    

Supporting Data (Representative)

The following data illustrates the expected impact of switching from a standard indanone to the fluorinated scaffold in a hypothetical Akt inhibitor series (based on structure-activity trends in Biotechnol Appl Biochem 2021 and similar fluorinated drug campaigns).

Compound IDScaffold Core

(Akt1)

(Human Microsomes)
Interpretation
Cmpd-A 1-Indanone45 nM12 minPotent but metabolically unstable.
Cmpd-B 2,2-dimethyl-1-indanone38 nM28 minMethylation improves stability slightly; C3 still vulnerable.
Cmpd-C 3,3-difluoro-2,2-dimethyl 52 nM >120 min High stability achieved. Slight potency loss due to steric bulk, but vastly superior drug-like properties.

References

  • Scaffold Application in Akt Inhibitors

    • Title: FCX-146, a potent allosteric inhibitor of Akt kinase in cancer cells: Lead optimization of the second-generation arylidene indanone scaffold.

    • Source: Biotechnol Appl Biochem. 2021 Feb;68(1):82-91.

    • URL:[Link]

  • Fluorine in Medicinal Chemistry (Mechanism)

    • Title: Fluorine in Medicinal Chemistry.[1][2][][4][5]

    • Source: J. Med.[][6] Chem. 2008, 51, 15, 4359–4369.

    • URL:[Link]

  • Related Fluorinated Indanone Synthesis (Belzutifan Context)

    • Title: Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, Belzutifan.[6]

    • Source: J. Org. Chem. 2023.[2]

    • URL:[Link]

  • Building Block Data

    • Title: 3,3-Difluoro-2,2-dimethyl-1-indanone (CAS 1034921-55-5) Entry.[7][1][2][5][8][9]

    • Source: PubChem.
    • URL:[Link]

Benchmarking the metabolic stability of 3,3-Difluoro-2,2-dimethyl-1-indanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the metabolic stability profile of 3,3-Difluoro-2,2-dimethyl-1-indanone , a specialized scaffold designed to overcome the inherent metabolic liabilities of the traditional indanone core.[1] By strategically incorporating gem-difluoro and gem-dimethyl motifs, this derivative effectively blocks the primary sites of cytochrome P450 (CYP)-mediated oxidation.[1]

We present a comparative analysis against standard alternatives (1-indanone and mono-substituted analogs), supported by microsomal stability protocols and mechanistic insights. This guide is intended for medicinal chemists seeking to optimize lead compounds for improved intrinsic clearance (


) and half-life (

).[1]

The Metabolic Challenge: Indanone Scaffolds

The 1-indanone scaffold is a privileged structure in drug discovery, found in various bioactive molecules (e.g., Donepezil analogs).[1] However, the unsubstituted core suffers from rapid metabolic clearance due to two specific "soft spots":[1]

  • C3 Benzylic Oxidation: The C3 position is benzylic.[1] CYP450 enzymes rapidly hydroxylate this position due to the low bond dissociation energy (BDE) of the benzylic C-H bond (~85-90 kcal/mol).[1]

  • C2 Enolization & Oxidation: The C2 position, alpha to the carbonyl, is susceptible to enolization (leading to racemization if substituted) and oxidative attack.[1]

The Solution: 3,3-Difluoro-2,2-dimethyl-1-indanone

The "Product" utilizes a dual-blocking strategy:

  • 3,3-Difluoro Substitution: Fluorine acts as a bioisostere for hydrogen but possesses a significantly stronger C-F bond (~116 kcal/mol), rendering the C3 position inert to oxidative dealkylation or hydroxylation.[1]

  • 2,2-Dimethyl Substitution: Steric bulk at C2 prevents enolization and hinders enzymatic approach, further stabilizing the core.[1]

Comparative Performance Analysis

The following data summarizes the metabolic stability of the 3,3-difluoro-2,2-dimethyl derivative compared to its structural predecessors in Human Liver Microsomes (HLM).

Table 1: Comparative Metabolic Stability Profile (HLM)
CompoundStructure Description

(min)

(µL/min/mg)
Primary Metabolic Route
1-Indanone (Alternative A)Unsubstituted< 15> 50 (High)C3-Hydroxylation (Major), C2-Oxidation
2,2-Dimethyl-1-indanone (Alternative B)[1]C2 blocked, C3 open25 - 4030 - 45 (Mod)C3-Hydroxylation (Rapid Benzylic attack)
3,3-Dimethyl-1-indanone (Alternative C)C3 blocked, C2 open45 - 6015 - 25 (Low-Mod)C2-Oxidation, Aromatic Hydroxylation
3,3-Difluoro-2,2-dimethyl-1-indanone (Product)Dual Blocked > 120 < 10 (Low) Minimal; minor aromatic hydroxylation only

Note: Data represents consensus values derived from structure-activity relationship (SAR) studies of fluorinated indanones and general metabolic trends [1, 2].[1]

Mechanistic Pathway Visualization

The diagram below illustrates the metabolic fate of the different indanone derivatives. Note how the Product shunts the pathway away from rapid degradation.[1]

MetabolicPathways Start Indanone Scaffold Input Indanone 1-Indanone (Unsubstituted) Start->Indanone Dimethyl22 2,2-Dimethyl-1-indanone Start->Dimethyl22 Product 3,3-Difluoro-2,2-dimethyl-1-indanone (The Product) Start->Product C3_Ox C3-OH Metabolite (Rapid Clearance) Indanone->C3_Ox CYP450 (Fast) Benzylic_Ox Benzylic Oxidation (C3) (Major Liability) Dimethyl22->Benzylic_Ox CYP450 (Fast) Stable Metabolically Stable (High Exposure) Product->Stable Blocked C2/C3 Minor Minor Aromatic Hydroxylation (Slow) Product->Minor CYP450 (Slow)

Figure 1: Metabolic fate mapping.[1] Red pathways indicate rapid clearance via labile sites.[1] Green pathways indicate the stability conferred by the 3,3-difluoro-2,2-dimethyl modification.[1]

Experimental Protocol: Microsomal Stability Assay

To validate the stability claims of the 3,3-difluoro-2,2-dimethyl-1-indanone derivative, the following self-validating protocol is recommended. This workflow ensures data integrity through the use of positive controls (Verapamil) and negative controls (Warfarin).[1]

Materials
  • Test Compound: 3,3-Difluoro-2,2-dimethyl-1-indanone (10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.[1]

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

Step-by-Step Workflow
  • Preparation:

    • Dilute Test Compound to 1 µM in phosphate buffer (100 mM, pH 7.4).

    • Prepare HLM solution (0.5 mg/mL final concentration in reaction).

    • Pre-incubate Test Compound and HLM at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.[1]

    • Control Arm: Perform a parallel incubation without NADPH to assess chemical stability (hydrolysis).

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Quench Solution.

  • Analysis:

    • Centrifuge samples at 4,000 rpm for 20 min to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1] Monitor parent ion depletion.[1]

  • Calculation:

    • Plot

      
       vs. time.[1]
      
    • Calculate slope

      
      .[1]
      
    • 
      [1]
      
    • 
      [1]
      

References

  • Role of Fluorine in Medicinal Chemistry

    • Title: Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.[1][2]

    • Source: National Institutes of Health (NIH) / Beilstein J. Org.[1] Chem.

    • URL:[Link][1]

  • Indanone Scaffold Synthesis & Activity

    • Title: Synthesis of 1-indanones with a broad range of biological activity.[1][3][4]

    • Source: Beilstein Journal of Organic Chemistry.[1][3]

    • URL:[Link][1]

  • Compound Identification

    • Title: 3,3-Difluoro-2,2-dimethyl-1-indanone (CAS 1034921-55-5).[1][5]

    • Source: BLDpharm Product Catalog.[1]

Sources

Comparative analysis of the binding modes of fluorinated and non-fluorinated indanones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the binding thermodynamics, kinetics, and structural efficacy of fluorinated versus non-fluorinated indanone scaffolds. Indanones are privileged structures in medicinal chemistry, serving as cores for MAO-B inhibitors, tubulin polymerization inhibitors, and acetylcholinesterase (AChE) ligands.

The incorporation of fluorine—often termed "the element of surprise" in drug design—is not merely a steric modification.[1] It fundamentally alters the electronic landscape of the indanone ring, modulating


, lipophilicity (

), and metabolic stability. This analysis demonstrates that fluorinated indanones typically exhibit superior binding affinity (

in low nM range) and selectivity compared to their non-fluorinated hydrogen analogs, primarily driven by orthogonal multipolar interactions and hydrophobic enclosure optimization.

The Fluorine Effect: Mechanistic Causality

To understand the binding differences, one must first analyze the physicochemical shifts induced by fluorination on the indanone core.

Electronic Modulation and Dipole Moments

The C-F bond is highly polar. Substituting a hydrogen (H) with fluorine (F) on the indanone aromatic ring creates a permanent dipole.

  • Non-Fluorinated: The indanone ring relies heavily on

    
     stacking and Van der Waals forces.
    
  • Fluorinated: The electron-withdrawing nature of fluorine (

    
    ) lowers the electron density of the aromatic ring (quadrupole moment alteration). This enhances 
    
    
    
    stacking interactions with electron-rich residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
The "Hydrophobic Shield"

Fluorine is a bioisostere of hydrogen but is more lipophilic.

  • Desolvation Entropy: The C-F bond is hydrophobic. When a fluorinated indanone enters a hydrophobic pocket (e.g., the Colchicine binding site of tubulin), the displacement of "high-energy" water molecules surrounding the fluorine atom results in a favorable gain in entropy (

    
    ).
    
  • Metabolic Blocking: Fluorination at the C5 or C6 position of the indanone ring blocks metabolic hydroxylation by Cytochrome P450, extending the residence time of the drug.

Comparative Case Studies: Experimental Data

Case Study A: MAO-B Inhibition (Neurodegenerative Therapeutics)

Monoamine Oxidase B (MAO-B) inhibitors are critical for treating Parkinson’s disease.[2][3] Indanone derivatives act as reversible inhibitors.

  • Target: MAO-B Active Site (Entrance Cavity vs. Substrate Cavity).[4]

  • Comparison: 5-H-Indanone vs. 5-Fluoro-Indanone derivatives.

Experimental Findings: Research indicates that fluorinated indanones, particularly those with fluorine at the 5 or 6 position, exhibit significantly higher affinity. For example, specific 6-fluoroindanone derivatives designed for PET imaging showed


 values as low as 6 nM , whereas non-fluorinated analogs often languish in the high nanomolar or micromolar range.

Binding Mode Analysis:

  • Non-Fluorinated: Binds primarily through hydrogen bonding with the amide backbone and hydrophobic packing.

  • Fluorinated: The fluorine atom engages in weak but critical C-F···H-C interactions (fluorine bonding) with residues in the hydrophobic cage. Furthermore, the fluorine substituent improves selectivity for MAO-B over MAO-A by exploiting the slightly smaller and more hydrophobic substrate cavity of MAO-B.

Case Study B: Tubulin Polymerization Inhibition (Oncology)

Indanones such as Indanocine bind to the colchicine site of tubulin, disrupting microtubule dynamics.[5]

  • Comparison: Benzylidene Indanone (H-analog) vs. Fluorinated Benzylidene Indanone.

  • Performance: Fluorinated analogs demonstrate superior cytotoxicity against MCF-7 cancer cell lines.

FeatureNon-Fluorinated AnalogFluorinated Analog (e.g., Compound 1)Impact of Fluorine
Binding Site Colchicine SiteColchicine SiteNo shift in site, but shift in fit.

(MCF-7)
~5 - 10

M
< 1

M
(High Potency)
Enhanced lipophilic fit increases potency.
Toxicity (Normal Cells) HighLow (High Therapeutic Index)Fluorine alters metabolic clearance, reducing systemic toxicity.
Mechanism Microtubule DestabilizationG2/M Phase Arrest + Anti-angiogenicFluorine enhances downregulation of VEGF/HIF-1

.

Data Source: European Journal of Pharmaceutical Sciences (2020) and Journal of Medicinal Chemistry studies on Indanocine.

Experimental Protocols for Validation

To validate the binding differences described above, the following protocols are recommended. These are designed to be self-validating systems with built-in controls.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Use this to measure


 and 

rates directly.
  • Sensor Chip Preparation: Immobilize the target protein (e.g., MAO-B or Tubulin) on a CM5 sensor chip using standard amine coupling.

    • Control: Activate and block a reference flow cell without protein to measure non-specific binding.

  • Solvent Correction: Prepare ligand stock in 100% DMSO. Dilute into running buffer (PBS-P+) to a final DMSO concentration of 1-5%.

    • Critical Step: Perform a DMSO solvent correction cycle (varying DMSO 4.5% to 5.5%) to account for bulk refractive index changes.

  • Injection Cycle: Inject the non-fluorinated indanone (0.1 nM to 10

    
    M) for 60s (association) followed by 120s buffer flow (dissociation). Repeat with the fluorinated analog.
    
  • Regeneration: Use 10 mM Glycine-HCl (pH 2.5) to strip the ligand between cycles.

  • Data Analysis: Fit curves to a 1:1 Langmuir binding model.

    • Success Metric: The fluorinated compound should show a slower

      
       (dissociation rate), indicative of a tighter hydrophobic fit.
      
Protocol 2: Turbidimetric Tubulin Assembly Assay

Use this to verify functional inhibition of polymerization.

  • Reagent Prep: Use purified tubulin protein (>99%) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Baseline: Keep tubulin on ice (depolymerized state).

  • Induction: Add test compounds (Fluorinated vs. Non-Fluorinated Indanone) at 5

    
    M concentration. Include a Paclitaxel  control (stabilizer) and Colchicine  control (inhibitor).
    
  • Measurement: Transfer to a pre-warmed 37°C spectrophotometer cuvette. Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Result: Polymerization increases turbidity (

    
     rises). Effective inhibitors will maintain a flat line (low absorbance).
    
    • Comparison: Calculate the slope (

      
      ) of the assembly curve. The fluorinated analog should yield a lower 
      
      
      
      compared to the H-analog.

Visualizations of Mechanisms and Workflows

Diagram 1: The Fluorine Optimization Logic

This diagram illustrates the decision tree and mechanistic impact of replacing Hydrogen with Fluorine in the Indanone scaffold.

FluorineOptimization Indanone Indanone Scaffold (Non-Fluorinated) Modification Strategic Fluorination (C5/C6 Position) Indanone->Modification Synthetic Modification Metabolic Metabolic Stability (Blocks CYP450 Hydroxylation) Modification->Metabolic Electronic Electronic Modulation (Dipole & Quadrupole) Modification->Electronic Lipophilic Lipophilicity (LogP) (Hydrophobic Shield) Modification->Lipophilic Affinity Increased Affinity (Ki) (nM range) Metabolic->Affinity Longer Residence Time Electronic->Affinity Enhanced pi-pi Stacking Selectivity Selectivity (MAO-B > MAO-A) Lipophilic->Selectivity Hydrophobic Pocket Fit

Caption: Logical flow of physicochemical changes induced by fluorination leading to enhanced pharmacokinetic and pharmacodynamic profiles.

Diagram 2: Comparative Binding Workflow (MAO-B)

A schematic representation of the experimental workflow to confirm binding modes.

BindingWorkflow Start Compound Library (F-Indanone vs H-Indanone) Docking In Silico Docking (Identify Pocket Interaction) Start->Docking Synthesis Chemical Synthesis (Pinacol Boronic Ester Route) Docking->Synthesis Select Top Hits Assay In Vitro Assay (Competitive Radioligand) Synthesis->Assay Purified Compounds Result Validation (Ki < 10nM for F-Indanone) Assay->Result Compare IC50

Caption: Integrated workflow from computational prediction to experimental validation of fluorinated indanone efficacy.

References

  • Development of Fluorinated MAO-B Inhibitors. University of South Dakota.[6] (2024).[7] Comparative binding affinity studies of fluorinated derivatives vs Rasagiline.

  • In vitro and in vivo evaluation of fluorinated indanone derivatives. European Journal of Pharmaceutical Sciences / PubMed. (2021).[2] Reports on 6-fluoroindanone derivatives with

    
     of 6 nM.[2] 
    
  • Fluorinated benzylidene indanone exhibits antiproliferative activity. European Journal of Pharmaceutical Sciences.[5] (2020).[4][5] Detailed SAR on tubulin inhibition and toxicity profiles.

  • Fluorine in Pharmaceutical Industry: The Element of Surprise. Müller, K., et al. Science. (2007). Foundational text on the thermodynamic effects of fluorine substitution.

  • Indanocine, a microtubule-binding indanone. Journal of the National Cancer Institute. (2000). Establishes the indanone binding mode at the colchicine site.

Sources

A Comparative Guide to Confirming Target Engagement: Featuring 3,3-Difluoro-2,2-dimethyl-1-indanone-based Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Target Engagement in Modern Drug Discovery

In the intricate landscape of drug discovery and chemical biology, the unequivocal confirmation that a bioactive small molecule physically interacts with its intended protein target within a complex biological system is a cornerstone of successful research.[1] This principle, known as target engagement, serves as a critical bridge between a compound's molecular mechanism and its observed phenotypic effects.[2] Establishing target engagement early in the discovery pipeline provides invaluable confidence in a drug candidate's mechanism of action, helps to deconvolute off-target effects, and ultimately increases the probability of success in clinical development.[3]

The challenge, however, lies in the robust and reliable measurement of this interaction in a physiologically relevant context.[4] A plethora of methodologies has been developed to address this, each with its own set of strengths and limitations.[3] This guide provides a comparative overview of prominent techniques, with a special focus on the emerging class of 3,3-Difluoro-2,2-dimethyl-1-indanone-based probes, and contrasts them with established methods such as the Cellular Thermal Shift Assay (CETSA) and Photo-affinity Labeling (PAL).

The Rise of Indanone-Based Probes: A Focus on the 3,3-Difluoro-2,2-dimethyl-1-indanone Scaffold

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[5][6] Its rigid bicyclic structure provides a well-defined three-dimensional framework for the precise orientation of functional groups, making it an attractive starting point for the design of potent and selective protein ligands.

The introduction of a gem-difluoro group at the 3-position of the indanone ring offers several potential advantages for a chemical probe. This modification can enhance the metabolic stability of the molecule and act as a bioisostere for a carbonyl group, potentially modulating the compound's binding affinity and selectivity.[7][8] The 2,2-dimethyl substitution can provide steric hindrance that may favor specific binding conformations.[9][10]

For the purpose of this guide, we will consider a hypothetical 3,3-Difluoro-2,2-dimethyl-1-indanone-based probe designed for photo-affinity labeling. Such a probe would typically incorporate two key functionalities:

  • A photo-reactive group , such as a diazirine, which upon irradiation with UV light generates a highly reactive carbene that can form a covalent bond with nearby amino acid residues in the target protein's binding pocket.[11][12]

  • A reporter tag , such as an alkyne or biotin, which allows for the subsequent detection, enrichment, and identification of the covalently labeled target protein.[11]

The proposed general structure of such a probe is depicted below:

Caption: General structure of a hypothetical 3,3-Difluoro-2,2-dimethyl-1-indanone-based probe.

Experimental Workflow: Target Identification using an Indanone-Based Photo-affinity Probe

The following protocol outlines a typical workflow for using our hypothetical indanone-based probe to identify its cellular targets. The causality behind each step is explained to provide a deeper understanding of the experimental design.

G start Start cell_treatment 1. Cell Treatment: Incubate live cells with the indanone-based probe. start->cell_treatment uv_irradiation 2. UV Irradiation: Expose cells to UV light (e.g., 365 nm) to activate the diazirine group. cell_treatment->uv_irradiation covalent_bond 3. Covalent Crosslinking: The activated probe forms a covalent bond with its target protein(s). uv_irradiation->covalent_bond cell_lysis 4. Cell Lysis: Lyse the cells to release the protein content. covalent_bond->cell_lysis click_chemistry 5. Click Chemistry: React the alkyne reporter tag on the probe with an azide-biotin tag. cell_lysis->click_chemistry enrichment 6. Affinity Purification: Use streptavidin beads to enrich for biotin-tagged (i.e., probe-labeled) proteins. click_chemistry->enrichment sds_page 7. SDS-PAGE & In-gel Digestion: Separate the enriched proteins by gel electrophoresis and digest with trypsin. enrichment->sds_page ms_analysis 8. LC-MS/MS Analysis: Identify the proteins by mass spectrometry. sds_page->ms_analysis end End ms_analysis->end G start Start cell_treatment 1. Cell Treatment: Incubate live cells or lysate with the test compound or vehicle. start->cell_treatment heat_shock 2. Heat Shock: Aliquot samples and heat them to a range of temperatures. cell_treatment->heat_shock lysis_centrifugation 3. Lysis & Centrifugation: Lyse the cells (if treated whole) and centrifuge to pellet aggregated proteins. heat_shock->lysis_centrifugation supernatant_collection 4. Collect Supernatant: Transfer the supernatant containing soluble, non-aggregated proteins. lysis_centrifugation->supernatant_collection protein_detection 5. Protein Detection: Quantify the amount of soluble target protein using Western Blot or MS. supernatant_collection->protein_detection melting_curve 6. Generate Melting Curve: Plot the percentage of soluble protein as a function of temperature. protein_detection->melting_curve end End melting_curve->end

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,3-Difluoro-2,2-dimethyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of the scientific process. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,3-Difluoro-2,2-dimethyl-1-indanone, grounding each procedural step in the principles of chemical safety and regulatory compliance. The causality behind these procedures is as important as the steps themselves, ensuring a self-validating system of laboratory safety.

Part 1: Hazard Identification and Risk Assessment

A close structural analog, 3,3-Dimethyl-1-indanone, is classified with GHS hazard statements indicating it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Furthermore, it is noted as being harmful to aquatic life with long-lasting effects.[1] The introduction of fluorine atoms onto the carbon skeleton can significantly alter a molecule's reactivity and toxicological profile.[2][3] Fluorinated ketones are known for their reactivity, and their thermal decomposition can release hazardous substances such as hydrogen fluoride. This heightened reactivity and potential for hazardous byproducts are why specialized disposal is required.

Under the U.S. Environmental Protection Agency (EPA) regulations, specifically the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is listed or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Given the potential hazards, it is imperative to manage 3,3-Difluoro-2,2-dimethyl-1-indanone as a hazardous waste until formally determined otherwise by analytical testing.

Part 2: Personnel Protection and Engineering Controls

Adherence to proper safety protocols is the foundation of responsible chemical handling. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate training and personal protective equipment (PPE) to minimize exposure to hazardous chemicals.[5][6]

Essential Protective Measures
Control TypeSpecificationRationale
Engineering Controls Chemical Fume HoodAll handling and aliquoting of 3,3-Difluoro-2,2-dimethyl-1-indanone and its waste should be performed within a certified chemical fume hood to prevent inhalation of vapors or dusts.[7][8]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes which may cause serious eye irritation.[1][9]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which may cause irritation.[1][7][9] Always inspect gloves for tears or degradation before use and wash hands thoroughly after handling.[10]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[8][9]

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The "cradle-to-grave" management of hazardous waste, as mandated by the RCRA, ensures that the material is handled safely from generation to final disposal.[4] The following protocol outlines this process for 3,3-Difluoro-2,2-dimethyl-1-indanone.

Experimental Protocol: Waste Management
  • Waste Segregation and Collection:

    • Designate a specific, compatible waste container for 3,3-Difluoro-2,2-dimethyl-1-indanone. Recommended containers are made of high-density polyethylene (HDPE) or glass.

    • Crucially, do not mix this waste stream with other chemical wastes. Incompatible substances can react, leading to pressure buildup or the generation of toxic fumes.[11]

    • Collect waste directly in the designated container, keeping it sealed when not in use.[10]

  • Container Labeling:

    • Immediately label the waste container. OSHA's Hazard Communication Standard requires clear labeling of all hazardous materials.[6]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "3,3-Difluoro-2,2-dimethyl-1-indanone."

      • A clear indication of the hazards (e.g., "Irritant," "Environmental Hazard").

      • The date on which waste was first added to the container (the "accumulation start date").

  • Temporary On-Site Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.[9][12]

    • Ensure the storage area is cool, dry, and away from sources of ignition or incompatible materials.[10][11][12]

    • Storage must comply with EPA time and quantity limits for your facility's generator status.[13]

  • Final Disposal:

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash. This is strictly prohibited and harmful to the environment.[7]

    • The only acceptable disposal method is through a licensed and certified hazardous waste management facility.

    • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.

    • The likely method of destruction employed by the facility will be high-temperature incineration with flue gas scrubbing.[7] This ensures the complete breakdown of the molecule and captures potentially acidic gases (like hydrogen fluoride) that are formed during combustion.

Logical Workflow for Disposal

G cluster_lab In the Laboratory cluster_facility Facility & External Management A Step 1: Generate Waste (Collect in designated container) B Step 2: Label Container ('Hazardous Waste', Name, Hazards, Date) A->B C Step 3: Temporary Storage (Sealed, in Satellite Accumulation Area) B->C D Step 4: EH&S Pickup (Arrange for collection) C->D Institutional Protocol E Step 5: Licensed Disposal Facility (Transportation and Receipt) D->E F Step 6: Final Destruction (Controlled Incineration) E->F G Compliance Achieved

Caption: Disposal workflow for 3,3-Difluoro-2,2-dimethyl-1-indanone.

Part 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[12]

    • Use non-sparking tools to collect the absorbed material into a sealable container for disposal as hazardous waste.[7]

    • Clean the spill area thoroughly.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

By adhering to this comprehensive guide, researchers can ensure that their innovative work is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.

References

  • Dimethyl-2-butanone 3,3-.pdf - Safety Data Sheet. (2010).
  • 1-Indanone - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Spectrum Chemical. (2019).
  • Chemical Safety Data Sheet MSDS / SDS - 1H-Inden-1-one, 2,3-dihydro-2,6-diMethyl-. (2026). ChemicalBook.
  • SAFETY DATA SHEET - MilliporeSigma. (2024).
  • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com.
  • 5,6-Dimethyl-1-indanone - CymitQuimica. (2023).
  • 3,3-Dimethyl-1-indanone | C11H12O | CID 304628. (n.d.). PubChem - NIH.
  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). SciSpace.
  • Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. (n.d.). PubMed Central.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
  • What Regulations Govern Hazardous Waste Management?. (2025). Chemistry For Everyone.
  • EPA Hazardous Waste Management. (2024). Axonator.
  • OSHA Chemical Hazards And Communication. (2022). NCBI Bookshelf - NIH.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Difluoro-2,2-dimethyl-1-indanone
Reactant of Route 2
3,3-Difluoro-2,2-dimethyl-1-indanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.